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  • Product: Sodium 5-aminopentanoate
  • CAS: 74018-59-0

Core Science & Biosynthesis

Foundational

The Biological Role of Sodium 5-Aminopentanoate in the Gut Microbiome: Mechanisms, Pathologies, and Analytical Workflows

Executive Summary Sodium 5-aminopentanoate (also known as 5-aminovalerate or 5-AVA) has emerged as a critical signaling molecule at the host-microbiome interface. Primarily synthesized through the microbial catabolism of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-aminopentanoate (also known as 5-aminovalerate or 5-AVA) has emerged as a critical signaling molecule at the host-microbiome interface. Primarily synthesized through the microbial catabolism of dietary lysine, 5-AVA and its trimethylated derivative, 5-aminovaleric acid betaine (5-AVAB/TMAVA), exert profound systemic effects. As a Senior Application Scientist, I have structured this technical guide to dissect the biochemical origins of 5-AVA, its mechanistic role in driving metabolic and oncological pathologies, and the validated analytical workflows required to quantify and study this metabolite in translational research.

Biosynthesis and Microbial Ecology

The mammalian host lacks the enzymatic machinery to efficiently produce high levels of 5-AVA endogenously; thus, its presence in systemic circulation is heavily dependent on the gut microbiota[1]. The primary biosynthetic pathway involves the decarboxylation and deamination of the essential amino acid L-lysine by specific anaerobic bacterial taxa[2].

Key microbial contributors include:

  • Fusobacterium mortiferum: Recently identified as a major producer of 5-AVA in the context of obesity-driven colorectal cancer (CRC)[3].

  • Prevotella copri: Implicated in pediatric metabolic dysfunction-associated steatotic liver disease (MASLD), where it synthesizes 5-AVA to modulate hepatic lipid metabolism[4].

  • Clostridium species: Known to convert proline and lysine into 5-aminopentanoate as a fermentation byproduct[5].

Once synthesized in the gut lumen, 5-AVA is absorbed by the intestinal epithelium and can be further metabolized by host or microbial methyltransferases into TMAVA (N,N,N-trimethyl-5-aminovaleric acid)[1],[6].

Biosynthesis Lysine Dietary L-Lysine Microbes Gut Microbiota (Fusobacterium, Prevotella) Lysine->Microbes Microbial Catabolism AVA 5-Aminopentanoate (5-AVA) Microbes->AVA Decarboxylation TMAVA TMAVA (5-AVAB) (Trimethylated Form) AVA->TMAVA Methylation CRC Colorectal Cancer (DKK2 Inhibition) AVA->CRC Epigenetic Modulation Liver MASLD / Steatosis (↑ Lipogenesis) AVA->Liver Gut-Liver Axis Heart Cardiac Hypertrophy (↓ β-oxidation) TMAVA->Heart Systemic Circulation

Caption: Biosynthetic pathway of 5-AVA from dietary lysine and its systemic downstream targets.

Mechanistic Pathways in Host Pathology

The biological role of 5-AVA extends far beyond a simple metabolic byproduct; it acts as an active ligand and epigenetic modulator across multiple organ systems.

Colorectal Cancer (CRC) and the Wnt/β-catenin Pathway

In obese individuals, gut dysbiosis leads to an overrepresentation of Fusobacterium mortiferum. The excess 5-AVA produced by this bacterium directly interacts with the host's colonic epithelial cells. Mechanistically, 5-AVA interacts with the demethylase KDM6B, which alters the demethylation process of the tumor suppressor gene DKK2. The subsequent inhibition of DKK2 removes the brakes on the Wnt/β-catenin signaling pathway, thereby promoting unchecked cellular proliferation and tumor growth[3].

Hepatology: The Gut-Liver Axis and MASLD

Through the portal vein, gut-derived 5-AVA reaches the liver, where it acts as a potent regulator of fatty acid metabolism. In pediatric and adult models of MASLD, Prevotella copri-derived 5-AVA exacerbates hepatic steatosis. It achieves this by upregulating de novo lipogenesis and fatty acid uptake while simultaneously suppressing the export of very-low-density lipoproteins (VLDL) from the liver, leading to severe lipid accumulation[4].

Cardiology: TMAVA and Energy Metabolism

When 5-AVA is trimethylated into TMAVA (or 5-AVAB), it significantly impacts cellular energy homeostasis. TMAVA competes with carnitine, leading to a reduction in the β-oxidation of fatty acids. In cardiac tissue, which relies heavily on fatty acid oxidation for energy, this metabolic bottleneck accelerates cardiac hypertrophy and increases the risk of cardiovascular mortality[1],[6].

Data Synthesis: 5-AVA Pathological Interactions
Metabolite FormMicrobial SourceTarget OrganMolecular Target / MechanismPathological Outcome
5-AVA Fusobacterium mortiferumColonKDM6B interaction → DKK2 inhibition → Wnt/β-catenin activationColorectal Cancer (CRC)[3]
5-AVA Prevotella copriLiver↑ Lipogenesis, ↓ VLDL exportMASLD / Steatosis[4]
TMAVA (5-AVAB) Mixed microbiotaHeartInhibition of fatty acid β-oxidationCardiac Hypertrophy[1],[6]

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, investigating 5-AVA requires robust, self-validating experimental systems. Standard reversed-phase chromatography often fails to retain highly polar, betainized compounds like 5-AVA and TMAVA. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard[1].

Protocol 1: Fecal Metabolite Extraction and HILIC-MS/MS Quantification

Rationale: Fecal matrices are highly complex. Cold solvent extraction halts enzymatic degradation, while HILIC ensures the retention of polar isomers.

Step-by-Step Methodology:

  • Sample Collection & Quenching: Collect fecal samples and immediately snap-freeze in liquid nitrogen (-196°C) to halt microbial metabolism. Store at -80°C.

  • Homogenization: Weigh 50 mg of frozen feces. Add 500 µL of ice-cold extraction solvent (Methanol:Acetonitrile:Water, 2:2:1, v/v/v) containing isotopically labeled internal standards (e.g., d9-TMAVA).

  • Mechanical Lysis: Homogenize using a bead beater (e.g., Precellys) at 6000 rpm for 2 cycles of 30 seconds, keeping samples on ice between cycles.

  • Protein Precipitation & Clearance: Sonicate for 10 minutes in an ice-water bath. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Recovery: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Acetonitrile:Water (1:1, v/v).

  • HILIC-MS/MS Analysis:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: (A) 10 mM Ammonium formate in water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.

    • Detection: Electrospray ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM). Monitor transitions for 5-AVA (m/z 118.1 → 83.1) and TMAVA (m/z 160.1 → 60.1)[1].

Protocol 2: In vivo Validation using Germ-Free (GF) Murine Models

Rationale: To definitively prove causality—that a specific phenotype is driven by microbe-derived 5-AVA rather than host genetics—researchers must utilize gnotobiotic systems.

Step-by-Step Methodology:

  • Model Selection: Utilize 8-week-old Germ-Free C57BL/6 mice housed in sterile isolators.

  • Microbial Colonization: Gavage mice with either a vehicle control (anaerobic PBS), a wild-type strain of Fusobacterium mortiferum, or a genetically modified F. mortiferum knockout strain lacking the lysine decarboxylase gene (Δldc).

  • Dietary Intervention: Feed mice a standardized diet with controlled lysine concentrations for 4 weeks.

  • Phenotypic Assessment: Measure systemic 5-AVA levels via HILIC-MS/MS (Protocol 1). Harvest colonic tissue to assess DKK2 expression via Western Blot and Wnt/β-catenin activation via qPCR[3].

  • Validation Check: The Δldc group must show baseline 5-AVA levels and normal DKK2 expression, confirming the direct causality of the bacterial gene in the host pathology.

Protocol Sample Fecal Sample Collection (Snap-frozen at -80°C) Extraction Metabolite Extraction (Cold MeOH/ACN/H2O) Sample->Extraction Bead-beating & Centrifugation Analysis HILIC-MS/MS Analysis (MRM Positive Mode) Extraction->Analysis Reconstitution in ACN/H2O Data Bioinformatic Processing (Isotope Normalization) Analysis->Data Peak Alignment & ID Validation In Vivo Validation (Germ-Free Mice Colonization) Data->Validation Biomarker Discovery

Caption: Analytical workflow for the quantification and validation of gut-derived 5-AVA.

Conclusion

Sodium 5-aminopentanoate represents a critical node in the gut-host metabolic network. By acting as a bridge between dietary lysine, specific microbial taxa (Fusobacterium, Prevotella), and host epigenetics, 5-AVA drives significant pathologies ranging from colorectal cancer to cardiovascular disease. For drug development professionals and microbiome researchers, targeting the microbial biosynthetic pathways of 5-AVA or utilizing it as a non-invasive biomarker offers highly promising therapeutic avenues.

References

  • Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. ResearchGate. Available at:[Link]

  • Full article: Fusobacterium mortiferum and its metabolite 5-aminovaleric acid promote the development of colorectal cancer in obese individuals through Wnt/β-catenin pathway by DKK2. Taylor & Francis. Available at:[Link]

  • Gut microbial metabolite connections to cardiovascular disease call for gutsy therapeutic approaches. JCI. Available at:[Link]

  • Prevotella copri-produced 5-aminopentanoic acid promotes pediatric metabolic dysfunction-associated steatotic liver disease. ResearchGate. Available at:[Link]

  • Dynamic Associations of Milk Components With the Infant Gut Microbiome and Fecal Metabolites in a Mother–Infant Model by Microbiome, NMR Metabolomic, and Time-Series Clustering Analyses. Frontiers. Available at:[Link]

  • The gut microbiota metabolite isovalerate enhances the epithelial barrier function in cell monolayers derived from porcine ileum organoids. bioRxiv.org. Available at:[Link]

Sources

Exploratory

Sodium 5-Aminopentanoate in Mammalian Cells: Mechanisms of Action, Metabolic Crosstalk, and Pathological Implications

Executive Summary Sodium 5-aminopentanoate (commonly referred to as 5-aminovalerate or 5-AVA) is a five-carbon non-proteinogenic amino acid that serves as a critical signaling node at the intersection of host metabolism,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-aminopentanoate (commonly referred to as 5-aminovalerate or 5-AVA) is a five-carbon non-proteinogenic amino acid that serves as a critical signaling node at the intersection of host metabolism, neuropharmacology, and the microbiome-host axis. Structurally homologous to γ -aminobutyric acid (GABA) but possessing one additional carbon, 5-AVA exhibits a highly pleiotropic mechanism of action in mammalian cells. This technical guide synthesizes recent breakthroughs to elucidate how 5-AVA modulates presynaptic neuroreceptors, competitively inhibits mitochondrial energy flux, and epigenetically drives oncogenic pathways.

Tri-Modal Mechanism of Action

Neuropharmacology: GABAergic Modulation and Disinhibition

Because of its structural similarity to GABA, 5-AVA interacts directly with mammalian GABA receptors, predominantly acting as a 1[1]. In presynaptic noradrenergic terminals, the application of 5-AVA successfully 2[2], a potent GABA-B agonist, thereby causing a disinhibition of noradrenaline release[3]. Furthermore, by modulating the glutamine-glutamate-GABA metabolic pathway, systemic administration of 5-AVA has been shown to4[4] in mesial temporal lobe epilepsy (MTLE) models.

Mitochondrial Reprogramming: Carnitine Mimicry and FAO Inhibition

In the mammalian gut-liver axis, microbiome-derived 5-AVA is further metabolized into trimethylated derivatives, notably 5-aminovaleric acid betaine (5-AVAB) and δ -valerobetaine. These metabolites act as 5[5]. By mimicking carnitine, they competitively inhibit the transport of fatty acids into the mitochondria, effectively 6[6]. This metabolic hijacking leads to7[7], fundamentally altering host energy homeostasis and contributing to diet-induced obesity.

Epigenetics & Oncology: The KDM6B/DKK2/Wnt Axis

Recent 2025 oncological studies have uncovered a direct epigenetic role for 5-AVA in colorectal cancer (CRC). 5-AVA produced by Fusobacterium mortiferum8[8]. This interaction alters the demethylation landscape, leading to the 9[9]. The suppression of DKK2 removes its natural blockade on the Wnt/ β -catenin signaling pathway, thereby promoting unchecked tumor proliferation[8].

Pathway cluster_neuro Neuropharmacology cluster_metab Mitochondrial Metabolism cluster_onco Epigenetics & Oncology Sodium_5_AVA Sodium 5-Aminopentanoate (5-AVA) GABAB GABA-B Receptor (Weak Antagonist) Sodium_5_AVA->GABAB Binds & Competes Valerobetaine δ-Valerobetaine (Carnitine Analog) Sodium_5_AVA->Valerobetaine Microbiome Conversion KDM6B KDM6B Demethylase (Interaction) Sodium_5_AVA->KDM6B Modulates Noradrenaline Noradrenaline Release (Disinhibition) GABAB->Noradrenaline Blocks Baclofen FAO Fatty Acid β-Oxidation (Inhibition) Valerobetaine->FAO Competes with Carnitine DKK2 DKK2 Expression (Suppression) KDM6B->DKK2 Alters Methylation Wnt Wnt/β-catenin Pathway (Activation) DKK2->Wnt Removes Inhibition

Fig 1. Tri-modal mechanism of action of 5-AVA across neurological, metabolic, and oncogenic axes.

Quantitative Pharmacodynamics

The following table synthesizes the quantitative and qualitative impacts of 5-AVA across different mammalian cellular contexts:

ParameterBiological ContextValue / EffectTarget / Pathway
Receptor Binding Presynaptic terminalsWeak Antagonist / Blocks BaclofenGABA-B Receptor / Noradrenaline
Metabolic Flux Mitochondria (Liver/Muscle)Competitive InhibitionCarnitine Palmitoyltransferase / FAO
Seizure Pathology MTLE Rat ModelReduces stage 4/5 seizuresGlutamine-Glutamate-GABA pathway
Gene Expression Colorectal Cancer CellsSignificant DownregulationDKK2 / Wnt/ β -catenin Pathway

Self-Validating Experimental Protocols

To rigorously investigate the mechanisms of 5-AVA, researchers must employ self-validating workflows. The protocols below are designed not just to observe effects, but to prove causality through specific rescue or blockade steps.

Protocol A: Electrophysiological Validation of GABA-B Antagonism

Objective: Confirm that 5-AVA competitively antagonizes GABA-B receptors in mammalian neurons.

  • Preparation: Culture primary noradrenergic neurons or prepare acute brain slices.

  • Baseline Recording: Perform whole-cell patch-clamp recordings to measure spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Agonist Application: Perfuse the slice with Baclofen (10 µM) to establish a baseline of GABA-B mediated inhibition.

  • 5-AVA Co-application: Introduce 5-AVA (100 µM) into the perfusate alongside Baclofen.

  • Self-Validation (Washout): Remove 5-AVA and Baclofen from the bath. Causality Logic: If 5-AVA is a true competitive antagonist, its application must reverse the baclofen-induced inhibition. The washout phase proves the effect is reversible and receptor-mediated, ruling out non-specific cellular toxicity.

Protocol B: Metabolic Flux Analysis of FAO Inhibition

Objective: Demonstrate that 5-AVA derivatives (e.g., δ -valerobetaine) inhibit mitochondrial fatty acid β -oxidation.

  • Cell Seeding: Seed mammalian hepatocytes in a Seahorse XF96 microplate.

  • Substrate Limitation: Starve cells of glucose and glutamine for 24 hours. Provide Palmitate-BSA as the sole energy substrate.

  • Treatment: Treat cells with synthesized δ -valerobetaine (500 µM).

  • Measurement: Record the Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer.

  • Self-Validation (Carnitine Rescue): In a parallel cohort, co-administer an excess of exogenous L-carnitine (2 mM). Causality Logic: Because δ -valerobetaine is a structural analog of carnitine, adding excess L-carnitine should rescue the OCR drop. This confirms the mechanism is competitive inhibition at the carnitine transport system, rather than generalized mitochondrial poisoning.

Protocol C: Epigenetic Profiling of the Wnt/ β -catenin Axis

Objective: Validate 5-AVA's role in suppressing DKK2 via KDM6B interaction.

  • Exposure: Culture HCT116 colorectal cancer cells with 5-AVA (1 mM) for 48 hours.

  • ChIP Assay: Perform Chromatin Immunoprecipitation (ChIP) using an anti-KDM6B antibody.

  • qPCR: Quantify the enrichment of KDM6B at the DKK2 promoter region.

  • Western Blot: Assess downstream protein levels of DKK2, β -catenin, and c-Myc.

  • Self-Validation (Inhibitor Control): Treat a control group with 5-AVA + GSK-J4 (a specific KDM6B inhibitor). Causality Logic: If 5-AVA acts strictly by modulating KDM6B to suppress DKK2, the addition of GSK-J4 should phenocopy or mask the 5-AVA effect, isolating KDM6B as the definitive mechanistic node.

Workflow Phase1 Phase 1: Cell Culture & Exposure (Mammalian Cell Lines + 5-AVA) Phase2A Phase 2A: Electrophysiology (Patch-Clamp Recording) Phase1->Phase2A Phase2B Phase 2B: Metabolic Flux (Seahorse XF Analyzer) Phase1->Phase2B Phase2C Phase 2C: Epigenetic Profiling (ChIP-qPCR & Western Blot) Phase1->Phase2C Phase3A Quantify GABA-B Kinetics (Self-Validation: Baclofen Control) Phase2A->Phase3A Phase3B Measure OCR & FAO (Self-Validation: Carnitine Rescue) Phase2B->Phase3B Phase3C Assess KDM6B & Wnt/β-catenin (Self-Validation: KDM6B Inhibitor) Phase2C->Phase3C

Fig 2. Self-validating experimental workflows for assessing 5-AVA mechanisms in mammalian cells.

References

  • Taylor & Francis. Anaerobic 4-hydroxyproline utilization: Discovery of a new glycyl radical enzyme in the human gut microbiome uncovers a widespread microbial metabolic activity. 1

  • ResearchGate. Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease. 6

  • Taylor & Francis. Fusobacterium mortiferum and its metabolite 5-aminovaleric acid promote the development of colorectal cancer in obese individuals through Wnt/β-catenin pathway by DKK2.8

  • PubMed / NIH. Fusobacterium mortiferum and its metabolite 5-aminovaleric acid promote the development of colorectal cancer in obese individuals through Wnt/β-catenin pathway by DKK2.9

  • Oxford Academic. Different γ-Aminobutyric Acid Receptor Subtypes are Involved in the Regulation of Opiate-Dependent and Independent Luteinizing Hormone-Releasing Hormone Secretion.2

  • PubMed / NIH. Presynaptic GABAB Receptors and the Regulation of [3H]noradrenaline Release From Rat Anococcygeus Muscle. 3

  • bioRxiv. Inhibition of systemic mammalian metabolism by carnitine mimics from the gut microbiota. 7

  • PMC / NIH. 5-Aminovaleric Acid Suppresses the Development of Severe Seizures in the Methionine Sulfoximine Model of Mesial Temporal Lobe Epilepsy. 4

  • PMC / NIH. Mammalian hydroxylation of microbiome-derived obesogen, delta-valerobetaine, to homocarnitine, a 5-carbon carnitine analog. 5

Sources

Foundational

Biomanufacturing of Sodium 5-Aminopentanoate: Metabolic Pathways and Engineering Strategies

Executive Summary Sodium 5-aminopentanoate (commonly referred to as sodium 5-aminovalerate or 5-AVA) is a critical C5 platform chemical. It serves as a highly versatile precursor for the synthesis of bioplastics (nylon 5...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-aminopentanoate (commonly referred to as sodium 5-aminovalerate or 5-AVA) is a critical C5 platform chemical. It serves as a highly versatile precursor for the synthesis of bioplastics (nylon 5, nylon 5,6), polyurethanes, plasticizers, and specialty chemicals like glutarate and 1,5-pentanediol 1. Driven by the demand for sustainable materials, the industry is shifting away from petroleum-based aerobic oxidation of piperidine toward the bio-based valorization of L-lysine.

This whitepaper provides an in-depth technical analysis of the metabolic pathways, host strain engineering strategies, and self-validating fermentation protocols required to synthesize sodium 5-aminopentanoate efficiently at an industrial scale.

Core Metabolic Pathways for 5-AVA Synthesis

The biological synthesis of 5-AVA from L-lysine relies on three distinct enzymatic routes engineered into microbial cell factories (typically Escherichia coli or Corynebacterium glutamicum).

Pathway A: The Direct Oxidation Route (DavB/DavA)

Derived from the natural L-lysine catabolism of Pseudomonas putida, this two-step pathway is the most widely adopted for high-titer production 2.

  • L-lysine 2-monooxygenase (DavB) catalyzes the oxidative decarboxylation of L-lysine to 5-aminovaleramide.

  • 5-aminovaleramide amidohydrolase (DavA) hydrolyzes the amide to 5-aminopentanoate.

Pathway B: The Cadaverine-Mediated Route (LdcC/PatA/PatD)

This pathway utilizes endogenous E. coli polyamine metabolism genes 3.

  • L-lysine decarboxylase (LdcC) converts L-lysine to cadaverine.

  • Putrescine transaminase (PatA) or oxidase (Puo) converts cadaverine to 5-aminopentanal.

  • γ -aminobutyraldehyde dehydrogenase (PatD) oxidizes the aldehyde to 5-aminopentanoate. Limitation: The accumulation of cadaverine can be toxic, and the transamination step requires strict stoichiometric balancing of amino acceptors.

Pathway C: The α -Oxidation Route (RaiP/KivD/PadA)

A highly efficient artificial pathway leveraging enzymes from diverse species 1.

  • L-lysine α -oxidase (RaiP) from Scomber japonicus deaminates L-lysine to 2-keto-6-aminocaproate.

  • α -ketoacid decarboxylase (KivD) from Lactococcus lactis decarboxylates the intermediate to 5-aminopentanal.

  • Aldehyde dehydrogenase (PadA) oxidizes it to 5-aminopentanoate.

MetabolicPathways Lysine L-Lysine Amide 5-Aminovaleramide Lysine->Amide DavB (Monooxygenase) Cadaverine Cadaverine Lysine->Cadaverine LdcC (Decarboxylase) Keto 2-Keto-6-aminocaproate Lysine->Keto RaiP (α-Oxidase) AVA Sodium 5-Aminopentanoate (5-AVA) Amide->AVA DavA (Amidohydrolase) Anal 5-Aminopentanal Cadaverine->Anal PatA/Puo (Transaminase) Keto->Anal KivD (Decarboxylase) Anal->AVA PatD (Dehydrogenase)

Caption: Metabolic pathways for 5-aminopentanoate synthesis from L-lysine in engineered microorganisms.

Host Strain Engineering & Flux Enforcement

The choice of host organism dictates the downstream bioprocessing strategy.

  • Corynebacterium glutamicum: As an industrial L-lysine hyper-producer, C. glutamicum is the premier host for de novo fermentation from glucose. Crucially, it lacks native L-lysine degradation pathways, ensuring high precursor availability 4. Engineering efforts focus on flux enforcement by deleting the native L-lysine exporter (lysE) to retain the precursor intracellularly, and overexpressing heterologous NADPH-generating enzymes (e.g., GapN) to maintain redox balance 5.

  • Escherichia coli: Preferred for whole-cell biotransformation due to its rapid growth and ease of genetic manipulation. Because E. coli does not naturally hyper-produce L-lysine to industrial levels, it is typically used as a biocatalyst fed with exogenous L-lysine HCl.

Quantitative Performance Analysis

The table below summarizes the state-of-the-art production metrics across different pathway and host combinations. Whole-cell biotransformation currently yields the highest absolute titers, while de novo fermentation offers a simplified feedstock supply chain.

Pathway StrategyHost OrganismProduction ModeMax Titer (g/L)Yield (g/g)Reference
DavB / DavA Escherichia coliWhole-cell biotransformation240.700.70Wang et al. 3
RaiP / KivD / PadA Escherichia coliFed-batch biotransformation52.240.65Cheng et al. 1
DavB / DavA Corynebacterium glutamicumDe novo fed-batch fermentation33.100.10Shin et al. 3
LdcC / PatA / PatD Corynebacterium glutamicumDe novo fermentation5.100.13Jorge et al. [[3]]()

Experimental Methodology: Self-Validating Fed-Batch Biotransformation

To achieve high-titer production of sodium 5-aminopentanoate, researchers utilize a decoupled whole-cell biocatalysis approach. This protocol specifically outlines the synthesis using the RaiP/KivD/PadA pathway in E. coli.

Step-by-Step Protocol & Mechanistic Causality
  • Biomass Generation & Induction:

    • Action: Grow engineered E. coli in defined medium at 37°C. Induce with 0.5 mM IPTG at OD600​=0.5 .

    • Causality: Inducing at the mid-exponential phase ensures the host's ribosomal machinery is highly active, maximizing the translation of heterologous enzymes before the metabolic burden of plasmid expression halts cell division.

  • Cell Harvesting & Permeabilization:

    • Action: Harvest cells via centrifugation, wash, and treat with 4% (v/v) ethanol for 30 minutes [[6]]().

    • Causality: Ethanol disrupts the lipid bilayer packing, increasing membrane fluidity and permeability. This physically solves the mass-transfer limitation of L-lysine entering the cell and 5-AVA exiting, bypassing the need to overexpress complex native transporters (like LysP).

  • Redox Management & Toxicity Mitigation:

    • Action: Co-express catalase (KatE) within the host strain.

    • Causality: The oxidative deamination catalyzed by RaiP generates hydrogen peroxide ( H2​O2​ ) as a toxic byproduct. Accumulation of H2​O2​ rapidly inactivates the biocatalyst. KatE decomposes H2​O2​ into H2​O and O2​ , creating a self-sustaining oxygen loop that drives the monooxygenase reaction forward 1.

  • Biotransformation & pH Control (Sodium Salt Formation):

    • Action: Resuspend cells to OD600​=40 in a bioreactor containing 100 g/L L-lysine HCl. Maintain the pH strictly at 8.0 using continuous titration with NaOH .

    • Causality: The enzymatic conversion of L-lysine to 5-AVA releases ammonia and consumes protons, causing severe pH fluctuations. Titrating with NaOH not only maintains the optimal catalytic pH for the enzymes but directly yields the highly soluble sodium 5-aminopentanoate salt in the fermentation broth.

  • In-Process Analytics (Self-Validation):

    • Action: Monitor the reaction via HPLC using a C18 column and pre-column derivatization (e.g., with 2,4-dinitrofluorobenzene). The stoichiometric depletion of L-lysine correlating directly to the appearance of the 5-AVA peak validates pathway fidelity and absence of competing degradation shunts.

Workflow Seed Seed Culture (Defined Medium) Induction IPTG Induction (OD600 = 0.5) Seed->Induction Permeabilization Ethanol Permeabilization (4% v/v) Induction->Permeabilization Biotransformation Biotransformation (pH 8.0 via NaOH) Permeabilization->Biotransformation Validation In-Process Analytics (HPLC Monitoring) Biotransformation->Validation Recovery 5-AVA Recovery (Anion Exchange) Validation->Recovery

Caption: Self-validating fed-batch biotransformation workflow for sodium 5-aminopentanoate.

References

  • Cheng, J., et al. "A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli." Frontiers in Bioengineering and Biotechnology, 2021. 1

  • Cheng, J., et al. "Efficient whole-cell catalysis for 5-aminovalerate production from L-lysine by using engineered Escherichia coli with ethanol pretreatment." Scientific Reports, 2020. 6

  • Haupka, C., et al. "Flux Enforcement for Fermentative Production of 5-Aminovalerate and Glutarate by Corynebacterium glutamicum." Microorganisms, 2020. 7

  • Jorge, J. M., et al. "A bio-based route to the carbon-5 chemical glutaric acid and to bionylon-6,5 using metabolically engineered Corynebacterium glutamicum." Green Chemistry, 2018. 4

  • Park, S. J., et al. "Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase." Scientific Reports, 2014. 2

  • Wang, J., et al. "A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli (PMC version)." PMC, 2021. 3

  • Zhu, Y., et al. "Metabolic engineering of Corynebacterium glutamicum for high-yield de novo biosynthesis of 5-aminovaleramide, a promising bio-based monomer." Microbial Cell Factories, 2024. 5

Sources

Exploratory

sodium 5-aminopentanoate as a biomarker for metabolic disease

Sodium 5-Aminopentanoate: Emerging Biomarker and Mechanistic Driver in Metabolic Disease As the paradigm of metabolic disease research shifts from host-centric genetics to host-microbiome systems biology, sodium 5-aminop...

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Author: BenchChem Technical Support Team. Date: March 2026

Sodium 5-Aminopentanoate: Emerging Biomarker and Mechanistic Driver in Metabolic Disease

As the paradigm of metabolic disease research shifts from host-centric genetics to host-microbiome systems biology, sodium 5-aminopentanoate (5-AP)—also known as 5-aminovalerate—has emerged as a critical molecular node. Once considered a mere bystander of bacterial lysine catabolism[1], 5-AP and its downstream methylated derivatives, such as 5-aminovaleric acid betaine (5-AVAB) and N,N,N-trimethyl-5-aminovalerate (TMAVA), are now recognized as active mechanistic drivers of metabolic dysfunction[2].

This technical guide provides an in-depth analysis of the pathophysiological mechanisms of 5-AP, its clinical utility as a biomarker, and the rigorous analytical workflows required for its robust quantification in drug development and diagnostic pipelines.

Mechanistic Grounding: The Microbiome-Mitochondria Axis

To utilize 5-AP and its derivatives as reliable biomarkers, one must first understand the causality of their biological accumulation. 5-AP is primarily synthesized in the gut via the microbial decarboxylation and deamination of dietary lysine[3]. Upon absorption into the host circulation, it can undergo host or microbial methylation to form 5-AVAB and TMAVA[4].

The pathological hallmark of 5-AVAB lies in its structural mimicry of L-carnitine. L-carnitine is an obligate carrier molecule required by the Carnitine Palmitoyltransferase (CPT1/CPT2) system to shuttle long-chain fatty acids across the inner mitochondrial membrane for β -oxidation[5].

The Mechanism of Action:

  • Competitive Inhibition: 5-AVAB aggressively competes with L-carnitine for the Organic Cation/Carnitine Transporter 2 (OCTN2) at the cell membrane[6].

  • Intracellular Depletion: By blocking OCTN2, 5-AVAB depletes intracellular L-carnitine pools[7].

  • Mitochondrial Stalling: Without sufficient L-carnitine, the CPT shuttle stalls. Mitochondrial long-chain acyl-coenzyme A levels drop, effectively halting fatty acid β -oxidation[2].

  • Phenotypic Outcome: The unoxidized lipids accumulate in the cytosol, driving ectopic lipid deposition, hepatic steatosis, and systemic insulin resistance[8].

G Gut Gut Microbiota (Dietary Lysine Catabolism) Metabolite 5-Aminopentanoate (5-AP / 5-AVAB) Gut->Metabolite Secretion into circulation Transporter OCTN2 Transporter (Cell Membrane) Metabolite->Transporter Competitive Inhibition Carnitine Intracellular L-Carnitine Depletion Transporter->Carnitine Blocks Uptake Mitochondria Mitochondrial CPT System (Stalled) Carnitine->Mitochondria Limits Acyl-CoA Transport BetaOx Inhibition of Fatty Acid β-Oxidation Mitochondria->BetaOx Metabolic Shift Disease Metabolic Dysfunction (Steatosis, Obesity, CVD) BetaOx->Disease Lipid Accumulation

Figure 1: Mechanistic pathway of 5-AVAB inhibiting OCTN2, leading to stalled fatty acid β-oxidation.

Clinical Biomarker Landscape

The disruption of the carnitine shuttle and subsequent metabolic shifts make 5-AP and its derivatives highly sensitive indicators of metabolic and systemic distress. The table below synthesizes the quantitative behavior of these biomarkers across distinct pathologies.

Pathology / Disease StateTarget MetaboliteExpression TrendClinical & Biological Implication
Obesity & NAFLD 5-AVABElevated Correlates with increased visceral adipose tissue (VAT) and incidence of hepatic steatosis. Predicts impaired glucose metabolism[2].
Cardiovascular Disease (CVD) TMAVAElevated Predicts long-term cardiac death and heart transplantation risk in heart failure patients, independent of TMAO[4].
Alzheimer's Disease (AD) 5-APAltered Identified in targeted urine/saliva panels as a highly specific diagnostic classifier (AUC > 0.90) distinguishing AD from Healthy Controls[9].
Cholestasis 5-APDecreased Serum levels drop during severe liver injury/cholestasis, reflecting disrupted amino acid metabolism. Restored by hepatoprotective therapies[10].

Analytical Workflows: Self-Validating LC-MS/MS Protocol

Quantifying 5-AP and its derivatives presents a distinct analytical challenge. As a short-chain, highly polar, zwitterionic amino acid, 5-AP exhibits virtually zero retention on standard C18 reversed-phase columns.

To achieve authoritative, reproducible quantification, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). The following protocol is designed as a self-validating system : it utilizes stable isotope-labeled internal standards (SIL-IS) and pooled Quality Control (QC) samples to mathematically correct for matrix effects and flag extraction failures in real-time.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Cold organic solvents disrupt the hydration shell of proteins, causing them to denature and precipitate, while highly polar metabolites like 5-AP remain partitioned in the supernatant.

  • Aliquot 50 µL of plasma/serum into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 13C5​ -5-aminopentanoate or d9​ -5-AVAB). Validation node: The IS must be added before extraction to account for any volumetric losses.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet proteins.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

Causality: A zwitterionic HILIC stationary phase (e.g., SeQuant ZIC-HILIC) is utilized. The water-enriched layer on the stationary phase interacts with the polar amino and carboxylate groups of 5-AP, providing excellent retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 2 mins, ramp down to 50% B over 6 mins to elute polar analytes, then re-equilibrate at 90% B.

Step 3: MS/MS Detection & Data Processing

Causality: Electrospray Ionization in positive mode (ESI+) protonates the primary amine of 5-AP ( [M+H]+ = 118.1 m/z).

  • MRM Transitions: Monitor 5-AP at m/z 118.1 100.1 (loss of H2​O ) and 5-AVAB at m/z 160.1 101.1.

  • System Validation: Calculate the Area Ratio (Analyte Peak Area / IS Peak Area). The pooled QC samples (injected every 10 runs) must exhibit a Coefficient of Variation (CV) <15% . If the IS signal drops by >50% in a specific sample, severe ion suppression is flagged, invalidating that specific injection.

Workflow Sample Plasma/Serum + SIL-IS Spike Prep Protein Precipitation (Cold ACN + 0.1% FA) Sample->Prep Centrifuge Centrifugation (14,000 x g, 4°C) Prep->Centrifuge LC HILIC Separation (Zwitterionic Column) Centrifuge->LC MS ESI-MS/MS (MRM Mode) LC->MS Data IS Normalization & QC Validation MS->Data

Figure 2: Self-validating LC-MS/MS analytical workflow for polar metabolite quantification.

Strategic Implications for Drug Development

The identification of 5-AP and 5-AVAB as active inhibitors of mitochondrial β -oxidation opens novel therapeutic avenues. Rather than treating the downstream symptoms of metabolic syndrome, drug development can now target the host-microbiome interface:

  • Microbiome Modulation: Developing non-absorbable, gut-restricted small molecules that inhibit bacterial lysine decarboxylases, thereby cutting off the supply of 5-AP at the source[3].

  • OCTN2 Protectors: Designing allosteric modulators of the OCTN2 transporter that preserve L-carnitine affinity even in the presence of high circulating 5-AVAB[7].

By integrating robust LC-MS/MS quantification of 5-AP into preclinical and clinical trials, researchers can accurately stratify patient populations, monitor target engagement, and measure the true efficacy of next-generation metabolic therapeutics.

References

  • 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. National Institutes of Health (PMC). Available at:[Link]

  • Gut microbial metabolite connections to cardiovascular disease call for gutsy therapeutic approaches. Journal of Clinical Investigation. Available at:[Link]

  • Targeted Metabolic Profiling of Urine Highlights a Potential Biomarker Panel for the Diagnosis of Alzheimer's Disease and Mild Cognitive Impairment. MDPI. Available at:[Link]

  • Identification of potential biomarkers in cholestasis and the therapeutic effect of melatonin by metabolomics, multivariate data and pathway analyses. National Institutes of Health (PMC). Available at:[Link]

  • Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate. Nature Communications (via D-NB). Available at:[Link]

  • Gut microbial metabolites of amino acids in liver diseases. National Institutes of Health (PMC). Available at:[Link]

  • Whole grain intake associated molecule 5-aminovaleric acid betaine decreases β-oxidation of fatty acids in mouse cardiomyocytes. ResearchGate. Available at:[Link]

  • The Discovery of Highly Potent THP Derivatives as OCTN2 Inhibitors. MDPI. Available at:[Link]

Sources

Foundational

The Chemical Stability and Degradation Kinetics of Sodium 5-Aminopentanoate at Room Temperature

Executive Summary Sodium 5-aminopentanoate (the sodium salt of 5-aminovaleric acid) is a critical aliphatic amino acid derivative utilized across diverse high-tech applications, ranging from chemoenzymatic precursor synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sodium 5-aminopentanoate (the sodium salt of 5-aminovaleric acid) is a critical aliphatic amino acid derivative utilized across diverse high-tech applications, ranging from chemoenzymatic precursor synthesis to its emerging role as a crosslinking additive in highly moisture-resistant planar hybrid perovskite solar cells[1].

For researchers and drug development professionals, understanding the room-temperature stability of this compound is paramount. This whitepaper dissects the divergence between the molecule's thermodynamic destiny and its kinetic reality. While the compound is thermodynamically driven to cyclize into a six-membered lactam, it remains kinetically trapped and highly stable at 25°C. However, its extreme hygroscopicity dictates that physical stability (moisture control) is the primary prerequisite for maintaining its chemical integrity.

Mechanistic Profiling: The Lactamization Pathway

The primary degradation pathway for 5-aminopentanoic acid and its salts is intramolecular cyclization (lactamization) to form the six-membered ring, δ-valerolactam (2-piperidone)[2].

The Nucleophile-Electrophile Dynamic and pH Dependency

The stability of sodium 5-aminopentanoate at room temperature is dictated by the protonation states of its two functional groups: the terminal amine (the nucleophile) and the carboxylate (the electrophile).

  • Acidic Conditions (pH < 7): The amine is protonated to form an ammonium ion ( NH3+​ ). This neutralizes its nucleophilicity, effectively locking the molecule in its open-chain form and preventing degradation[2].

  • Alkaline Conditions (pH > 7): As a salt of a weak acid and a strong base, dissolution of sodium 5-aminopentanoate in water naturally auto-alkalizes the micro-environment. At this elevated pH, the amine is deprotonated to its free, highly nucleophilic state ( NH2​ ).

Kinetic Trapping at Room Temperature

Despite the nucleophile being unmasked in aqueous or deliquescent solid states, the degradation rate at 25°C remains exceptionally slow. The carboxylate anion ( COO− ) is a remarkably poor electrophile due to the electrostatic repulsion it exerts against the incoming nucleophilic amine. Furthermore, while five-membered rings form rapidly, the formation of larger rings (>5-membered) via lactamization is kinetically less favorable due to conformational entropy[3].

Without the introduction of high thermal energy (e.g., >150°C) or enzymatic coupling agents like Acyl-CoA ligases[4], the activation energy ( Ea​ ) barrier for this intramolecular aminolysis cannot be easily overcome at room temperature. Thus, the sodium salt enjoys a prolonged shelf life, provided it is protected from moisture.

G A Sodium 5-aminopentanoate (Kinetically Trapped) B Aqueous Micro-pool (Deliquescence) A->B Moisture Sorption C Free Amine + Carboxylate (pH > 8) B->C Auto-alkalization D δ-valerolactam (Thermodynamic Sink) C->D Intramolecular Aminolysis (High Ea)

Figure 1: Moisture-induced degradation pathway of sodium 5-aminopentanoate at room temperature.

Solid-State Physics: Hygroscopicity and Deliquescence

In its solid state, sodium 5-aminopentanoate is highly hygroscopic. When exposed to ambient humidity (>60% RH), the salt adsorbs moisture and undergoes deliquescence—dissolving into its own adsorbed water to form highly concentrated aqueous micro-pools.

This physical instability is the primary vector for chemical degradation. In materials science, specifically in the fabrication of perovskite solar cells, amino acid salts like 5-aminovaleric acid are utilized as crosslinkable additives to form physical barriers against water intrusion[5]. If the raw sodium salt is not stored in a desiccated environment prior to device fabrication, premature deliquescence will alter the stoichiometric ratios required for optimal crystal growth.

Quantitative Data Summaries

The following tables synthesize the kinetic and physical stability parameters of sodium 5-aminopentanoate at 25°C.

Table 1: Thermodynamic and Kinetic Parameters at 25°C

Environmental ConditionDominant Molecular SpeciesNucleophilicityElectrophilicityEstimated t1/2​ (25°C)
pH < 4.0 (Acidic) Protonated Amine / Carboxylic AcidSuppressedHigh> 5 years
pH 7.0 - 8.5 (Neutral) Free Amine / CarboxylateHighVery Low> 2 years
pH > 10.0 (Alkaline) Free Amine / CarboxylateHighVery Low~ 1.5 years
Enzymatic Activation Adenylated IntermediateHighExtremely High< 10 Minutes

Table 2: Solid-State Storage Guidelines (Relative Humidity)

Ambient RHPhysical StateDegradation RiskRecommended Action
< 20% RH Crystalline SolidNegligibleStandard ambient storage
40% - 60% RH Surface Moisture AdsorptionLow to ModerateDesiccator required
> 75% RH Deliquescence (Aqueous pools)High (Auto-alkalization)Argon/Nitrogen purged dry box

Experimental Workflows: Validating Stability

To rigorously quantify the stability of sodium 5-aminopentanoate, researchers must employ self-validating protocols that do not inadvertently trigger the degradation they are attempting to measure.

Protocol A: Accelerated Aqueous Kinetic Profiling via LC-MS/MS

Causality & Rationale: Direct UV-Vis spectroscopy is inadequate due to the lack of a strong chromophore in aliphatic amino acids. LC-MS/MS utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) column is required, as standard C18 columns cannot effectively retain highly polar small molecules.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 7.4, and 10.0 to isolate the pH variable.

  • Sample Initiation: Dissolve anhydrous sodium 5-aminopentanoate to a final concentration of 1.0 mg/mL in each buffer.

  • Isothermal Incubation: Seal samples in amber glass vials to prevent photo-oxidation and incubate in a precision thermal chamber at exactly 25.0°C ± 0.1°C.

  • Aliquot Sampling & Quenching (Critical Step): Extract 10 µL aliquots at days 0, 7, 14, 30, and 60. Self-Validation: Quench the reaction immediately by diluting 1:100 in 0.1% formic acid in acetonitrile. This instantly drops the pH, protonating the amine and halting any further lactamization during the queue time in the autosampler.

  • LC-MS/MS Analysis: Inject onto the HILIC column. Track the precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both the open-chain amino acid and δ-valerolactam.

  • Kinetic Modeling: Plot the natural log of the remaining concentration versus time to derive the first-order rate constant ( k ) and calculate the half-life ( t1/2​ ).

Workflow S1 Step 1: Isothermal Incubation (25°C, Controlled pH Buffers) S2 Step 2: Aliquot Extraction & Quench (1:100 in 0.1% Formic Acid) S1->S2 S3 Step 3: HILIC LC-MS/MS (MRM Mode for Specificity) S2->S3 S4 Step 4: Kinetic Modeling (Determine Rate Constant k) S3->S4

Figure 2: Self-validating LC-MS/MS protocol for quantifying room-temperature degradation kinetics.

Protocol B: Solid-State Moisture Sorption Analysis (DVS)

Causality & Rationale: Because the primary threat at room temperature is physical hygroscopicity rather than spontaneous chemical breakdown, Dynamic Vapor Sorption (DVS) is used to map the exact humidity thresholds that trigger deliquescence.

  • Sample Loading: Load 15 mg of anhydrous sodium 5-aminopentanoate into a DVS microbalance pan.

  • Isothermal Conditioning: Equilibrate the sample at 25°C and 0% RH using dry nitrogen gas until a constant mass is achieved ( dm/dt<0.002%/min ).

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90%. The system must hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease RH back to 0% in 10% decrements. Self-Validation: Analyzing the hysteresis gap between the sorption and desorption isotherms will confirm if the moisture uptake resulted in irreversible deliquescence or reversible surface adsorption.

References

  • [6] Solubility and Thermodynamics of Solute–Solvent Interactions of Some Amino Acids in Aqueous Sodium Bromide and Potassium Bromide Solutions. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

  • [3] Ribosome-mediated polymerization of long chain carbon and cyclic amino acids into peptides in vitro. Nature Communications (PMC). Available at:[Link]

  • [4] Adapting an acyl CoA ligase from Metallosphaera sedula for lactam formation by structure-guided protein engineering. Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • [5] Amino acid salt-driven planar hybrid perovskite solar cells with enhanced humidity stability. Nano Energy (Moon Research Group, Yonsei University). Available at:[Link]

  • [1] Highly Moisture Resistant 5-Aminovaleric Acid Crosslinked CH3NH3PbBr3 Perovskite Film with ALD-Al2O3 Protection. Acta Physico-Chimica Sinica (ResearchGate). Available at:[Link]

Sources

Exploratory

Mechanistic Pathways of Lysine Degradation to 5-Aminopentanoate

Title: The Central Role of Sodium 5-Aminopentanoate in Lysine Degradation: Mechanistic Pathways and Industrial Applications Executive Summary Sodium 5-aminopentanoate (commonly referred to as 5-aminovalerate or 5-AP) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Central Role of Sodium 5-Aminopentanoate in Lysine Degradation: Mechanistic Pathways and Industrial Applications

Executive Summary Sodium 5-aminopentanoate (commonly referred to as 5-aminovalerate or 5-AP) is a critical 5-carbon intermediate in the catabolism of L-lysine[1]. Operating at the metabolic crossroads between amino acid degradation and the tricarboxylic acid (TCA) cycle, 5-AP is both a biomarker for microbial dysbiosis and a highly sought-after platform chemical for the synthesis of polyamides (e.g., nylon-5)[2]. This technical guide dissects the biochemical routing of 5-AP, details validated protocols for tracking its metabolic flux, and explores its implications in biomanufacturing and human health.

Microbial systems employ highly divergent strategies for lysine catabolism[3]. Unlike mammalian systems that predominantly rely on the saccharopine pathway, bacteria such as Pseudomonas and Escherichia coli utilize 5-AP as a central metabolic node[4].

1.1 The Cadaverine Pathway In many Gram-negative bacteria, L-lysine is first decarboxylated by lysine decarboxylase (CadA) to form cadaverine[1]. Cadaverine undergoes transamination to 1-piperideine, which is subsequently oxidized to 5-AP[1]. This pathway is particularly upregulated in P. aeruginosa biofilms, where cadaverine acts as a metabolic switch to regulate biofilm accumulation[5].

1.2 The Monooxygenase (AMV) Pathway An alternative, highly efficient route observed in Pseudomonas putida bypasses cadaverine entirely[2]. L-lysine is oxidized by L-lysine monooxygenase (DavB) to 5-aminovaleramide, which is then hydrolyzed by 5-aminovaleramidase (DavA) directly into 5-AP[2]. This direct routing is the preferred template for metabolic engineering due to its higher carbon atom economy and avoidance of toxic intermediates[2].

Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase AP Sodium 5-Aminopentanoate (5-AP) Lysine->AP DavB & DavA (P. putida) Piperideine 1-Piperideine Cadaverine->Piperideine Transaminase Piperideine->AP Dehydrogenase Glutarate Glutarate AP->Glutarate GabT / GabD L2HG L-2-Hydroxyglutarate (L2HG) Glutarate->L2HG CsiD (Dioxygenase) TCA TCA Cycle (α-Ketoglutarate) L2HG->TCA LhgO (Dehydrogenase)

Figure 1: Convergent microbial pathways routing L-lysine through 5-AP into the TCA cycle.

Downstream Catabolism: 5-AP to the TCA Cycle

The degradation of 5-AP provides a critical anaplerotic feed into the TCA cycle[4]. 5-AP is transaminated by 5-aminovalerate aminotransferase (GabT) to glutarate semialdehyde, which is rapidly oxidized by glutarate semialdehyde dehydrogenase (GabD) to glutarate[4].

Recent structural and functional elucidations have shown that glutarate does not simply undergo β-oxidation. Instead, it is hydroxylated by the α-ketoglutarate-dependent dioxygenase CsiD to form L-2-hydroxyglutarate (L2HG)[4]. L2HG is then oxidized by the membrane-bound, ubiquinone-linked dehydrogenase LhgO to α-ketoglutarate, seamlessly entering the TCA cycle[4]. This mechanism explains the previously elusive link between bacterial lysine degradation and L2HG-associated organic acidurias in humans[6].

Experimental Methodologies: Tracing and Engineering 5-AP Flux

Protocol 1: 13C-Isotope Tracing of Lysine Catabolism To unequivocally determine whether a specific strain utilizes the cadaverine or AMV pathway, non-targeted stable isotope tracing is required[3].

  • Culture Preparation: Grow the target strain in minimal media supplemented with 10 mM uniformly labeled [U-13C]-L-lysine as the sole carbon source[3].

  • Metabolic Quenching: Harvest cells at mid-log phase (OD600 ~0.6). Rapidly quench metabolism using cold methanol (-80°C) to instantaneously halt enzymatic activity and prevent ATP-dependent flux shifts[3].

  • Extraction: Lyse cells via mechanical disruption and extract the intracellular metabolite pool using a methanol:acetonitrile:water (2:2:1) solvent system.

  • LC-MS/MS Analysis: Quantify the Mass Isotopomer Distribution (MID) of 5-AP (m/z 118.08 for unlabeled, up to m/z 123.10 for fully labeled) using a high-resolution Q-TOF mass spectrometer[3].

Workflow Step1 1. Culture Preparation Grow cells in 13C-Lysine media Step2 2. Metabolic Quenching Cold methanol (-80°C) arrest Step1->Step2 Step3 3. LC-MS/MS Analysis Quantify 13C in 5-AP & Glutarate Step2->Step3 Step4 4. Flux Determination Map carbon flow via MID analysis Step3->Step4

Figure 2: Workflow for non-targeted 13C stable isotope analysis of 5-AP flux.

Protocol 2: Engineering E. coli for 5-AP Biomanufacturing For industrial production of 5-AP, endogenous competing pathways must be eliminated to ensure high titer yields[2].

  • Host Modification: Delete native lysine decarboxylase genes (cadA and ldcC) in E. coli to prevent the parasitic loss of lysine to cadaverine[2].

  • Deregulation: Introduce feedback-resistant mutants of aspartate kinase III (LysC) and dihydrodipicolinate synthase (DapA) to force endogenous lysine overproduction[2].

  • Pathway Integration: Clone and co-express the P. putida genes davB (lysine monooxygenase) and davA (5-aminovaleramide amidohydrolase) under a strong inducible promoter[2].

  • Fermentation & Recovery: Culture the engineered strain in fed-batch bioreactors. 5-AP is secreted into the media and can be recovered via cation-exchange chromatography.

Quantitative Data: Biomanufacturing Yields

The systematic engineering of E. coli has enabled the renewable production of 5-AP and its downstream derivative, glutarate, directly from glucose[2].

Engineered Strain ModificationTarget MetaboliteTiter (g/L)Yield on Glucose (mmol/mol)% of Theoretical Yield
WT E. coliL-Lysine< 0.10N/AN/A
ΔcadA ΔldcC + LysC/DapA mutantsL-Lysine2.2513818.0%
Above + davBA expression5-Aminopentanoate0.86719.5%
Above + davDT expressionGlutarate0.82689.1%

Table 1: Metabolic engineering metrics for 5-AP and glutarate production in E. coli (Data adapted from Adkins et al., 2013).

Therapeutic and Diagnostic Implications

Beyond industrial bioplastics, 5-AP holds significant clinical relevance:

  • Diagnostic Biomarker: High levels of 5-AP in human saliva are strongly correlated with chronic periodontitis, serving as a proxy for bacterial protein decomposition[1]. Furthermore, elevated 5-AP in biofluids can indicate severe gut dysbiosis or endogenous tissue necrosis[1].

  • Pharmacological Activity: Structurally acting as a methylene homologue of γ-aminobutyric acid (GABA), 5-AP functions as a weak GABA agonist[1]. It is also recognized as an antifibrinolytic amino acid analog, acting as a weak inhibitor of the blood clotting cascade[1].

  • Microbiome-Host Axis: The discovery that gut microbiota degrade lysine through 5-AP to produce L2HG[4] is groundbreaking. L2HG is a known oncometabolite; its accumulation is linked to malignant brain tumors and 2-hydroxyglutaric acidurias[6]. Modulating microbial 5-AP flux may therefore offer novel therapeutic avenues for these conditions.

References

  • Knorr, S., Sinn, M., Galetskiy, D., et al. (2018). "Widespread bacterial lysine degradation proceeding via glutarate and L-2-hydroxyglutarate." Nature Communications, 9(1), 5071. Available at:[Link]

  • Adkins, J., Jordan, J., & Nielsen, D. R. (2013). "Engineering Escherichia coli for renewable production of the 5-carbon polyamide building-blocks 5-aminovalerate and glutarate." Biotechnology and Bioengineering, 110(6), 1726-1734. Available at:[Link]

  • Reimer, L. C., Will, S. E., & Schomburg, D. (2017). "The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens." PLoS One, 12(10), e0186395. Available at:[Link]

  • Kwon, D. H., & Lu, C. D. (2006). "Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics." Frontiers in Cellular and Infection Microbiology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Extraction and Quantification of Sodium 5-Aminopentanoate from Blood Plasma

Target Audience: Analytical Chemists, Pharmacokineticists, and Biomarker Discovery Researchers Matrix: Human Blood Plasma Analyte: Sodium 5-Aminopentanoate (5-Aminovaleric Acid, 5-AVA) Introduction & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Biomarker Discovery Researchers Matrix: Human Blood Plasma Analyte: Sodium 5-Aminopentanoate (5-Aminovaleric Acid, 5-AVA)

Introduction & Mechanistic Rationale

Sodium 5-aminopentanoate (5-AVA) is a highly polar, low-molecular-weight endogenous amine. It serves as a critical metabolite linked to lysine degradation, gut microbiota metabolism, and pathological states such as cancer-driven metabolic reprogramming[1] and physiological responses to environmental exposures[2].

Extracting 5-AVA from a protein-rich matrix like blood plasma presents significant analytical challenges. Its amphoteric nature and high polarity lead to poor retention on standard C18 reversed-phase columns, necessitating either Hydrophilic Interaction Liquid Chromatography (HILIC)[3] or pre-column derivatization[4]. Furthermore, plasma contains high concentrations of lipids and proteins that cause severe ion suppression in mass spectrometry. This protocol utilizes a low-temperature, acid-assisted organic protein precipitation (PPT) strategy to quantitatively strip the matrix while preserving the analyte[5].

Extraction Workflow & Logic

G N1 Plasma Aliquot (Thaw on Ice) N2 Spike Internal Standard (Isotope Correction) N1->N2 N3 Protein Precipitation (Cold MeOH:ACN + Formic Acid) N2->N3 N4 Vortex & Incubation (-20°C for 20 min) N3->N4 N5 Centrifugation (14,000 x g, 4°C) N4->N5 N6 Supernatant Recovery N5->N6 N7 Nitrogen Evaporation & Reconstitution N6->N7 N8 HILIC-MS/MS Analysis N7->N8

Workflow for 5-aminopentanoate extraction and LC-MS/MS analysis from plasma.

Materials and Reagents

  • Analytes: Sodium 5-aminopentanoate reference standard (Purity >99%).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., 13C5​ -5-aminovaleric acid).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Equipment: Refrigerated microcentrifuge, multi-tube vortexer, nitrogen evaporator.

Step-by-Step Extraction Protocol

Phase 1: Pre-Analytical Preparation
  • Sample Thawing: Thaw human plasma samples strictly on ice.

    • Causality: 5-AVA is subject to enzymatic turnover by residual plasma transaminases. Maintaining the sample at 0–4°C halts metabolic degradation.

  • Aliquot: Transfer 50 µL of plasma into a pre-chilled 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (e.g., 5 µg/mL in water).

    • Causality: Introducing the IS directly into the raw matrix before any extraction step ensures that subsequent volumetric losses, thermal degradation, or matrix-induced ion suppression are proportionally corrected.

Phase 2: Protein Precipitation (PPT)
  • Solvent Addition: Add 200 µL of ice-cold extraction solvent (MeOH:ACN, 1:1 v/v, containing 0.1% FA) to the plasma aliquot[1].

    • Causality: The 1:4 sample-to-organic ratio ensures >95% protein precipitation. The addition of formic acid lowers the pH, disrupting protein-metabolite binding by protonating the carboxylate groups of plasma proteins, thereby releasing bound 5-AVA into the solvent.

  • Homogenization: Vortex vigorously for 60 seconds.

  • Thermal Incubation: Incubate the homogenate at -20°C for 20 minutes[4].

    • Causality: Deep chilling reduces the dielectric constant of the solvent mixture, maximizing the thermodynamic precipitation of large macromolecules and lipoproteins that would otherwise foul the LC column.

Phase 3: Phase Separation and Recovery
  • Centrifugation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C[1].

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new glass LC vial, strictly avoiding the protein pellet.

Phase 4: Concentration and Reconstitution
  • Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at room temperature.

    • Causality: Removing the highly organic extraction solvent prevents solvent-effect peak distortion (band broadening) during HILIC injection.

  • Reconstitution: Reconstitute the dried extract in 50 µL of ACN:Water (80:20 v/v)[2]. Vortex for 30 seconds and sonicate in an ice-water bath for 5 minutes.

  • Final Clarification: Centrifuge again at 14,000 × g for 5 minutes to remove any insoluble micro-particulates before injecting into the LC-MS/MS system.

Protocol Validation: A Self-Validating System

To guarantee scientific integrity, this protocol is designed as a self-validating system. You must run the following control tiers alongside your experimental samples:

  • Extraction Efficiency (Recovery) Check: Compare the peak area of the IS spiked before extraction to an IS spiked after extraction (into a blank plasma supernatant). This isolates physical loss during precipitation from MS ion suppression.

  • Matrix Effect (Ion Suppression) Check: Compare the peak area of 5-AVA spiked into post-extracted blank plasma versus 5-AVA spiked into neat reconstitution solvent.

  • System Suitability Blanks: Inject a reagent blank (water processed through the exact PPT workflow) every 20 samples to prove the absence of autosampler carryover.

Quantitative Data Summary

When executing this protocol coupled with HILIC-MS/MS, the following validation parameters should be achieved. These metrics ensure the method is fit-for-purpose for clinical and pharmacokinetic applications.

Validation ParameterTarget SpecificationMechanistic Implication
Limit of Detection (LOD) < 0.05 ng/mLEnsures detection of trace endogenous 5-AVA baselines.
Linear Dynamic Range 0.5 – 1000 µMCovers both healthy physiological levels and pathological spikes.
Extraction Recovery 85% – 110%Validates the efficiency of the cold MeOH:ACN precipitation step.
Matrix Effect 90% – 115%Confirms minimal ion suppression from residual plasma phospholipids.
Intra-day Precision (CV) < 10%Demonstrates the thermodynamic repeatability of the PPT workflow.

References

  • [5] Zhao, et al. (2022). Chemical Group-Based Metabolome Analysis Identifies Candidate Plasma Biomarkers Associated With Residual Feed Intake in Beef Steers. Frontiers in Nutrition. URL:[Link]

  • [4] Gray, et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry. URL:[Link]

  • [1] Li, et al. (2024). Use of ultra-high performance liquid chromatography-high-resolution mass spectroscopy to profile the metabolites from the serum of patients with breast cancer. Oncology Letters (Spandidos Publications). URL:[Link]

  • [3] Koistinen, et al. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. ResearchGate / Wiley. URL:[Link]

  • [2] Zhang, et al. (2021). Lead exposure and serum metabolite profiles in pregnant women in Mexico City. medRxiv. URL:[Link]

Sources

Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Sodium 5-Aminopentanoate in Human Plasma

Introduction Sodium 5-aminopentanoate, also known as 5-aminovaleric acid, is a naturally occurring delta-amino acid. It is a metabolite in the lysine degradation pathway and can be produced by gut microbiota.[1] Emerging...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium 5-aminopentanoate, also known as 5-aminovaleric acid, is a naturally occurring delta-amino acid. It is a metabolite in the lysine degradation pathway and can be produced by gut microbiota.[1] Emerging research has highlighted its potential role as a weak GABA agonist and its involvement in various physiological and pathological processes.[2][3] Accurate and reliable quantification of sodium 5-aminopentanoate in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its role in health and disease. This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of sodium 5-aminopentanoate in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a highly selective, sensitive, and reproducible analytical method. This method adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Scientific Principles and Method Overview

The quantification of small, polar molecules like 5-aminopentanoate from complex biological matrices such as plasma presents analytical challenges, including poor retention on traditional reversed-phase liquid chromatography columns and potential for ion suppression. To overcome these, this method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of the polar analyte. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. A stable isotope-labeled internal standard, 5-Aminovaleric-d6 Acid, is employed to ensure the highest level of accuracy and precision by compensating for any variability during sample preparation and analysis.[4]

Materials and Methods

Reagents and Materials
  • Analytes and Internal Standard:

    • Sodium 5-aminopentanoate (≥98% purity) (e.g., from Sigma-Aldrich, TCI)[5][6]

    • 5-Aminovaleric-d6 Acid (Internal Standard, IS) (e.g., from Toronto Research Chemicals)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., Milli-Q or equivalent)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Biological Matrix:

    • Human plasma (K2-EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve sodium 5-aminopentanoate and 5-Aminovaleric-d6 Acid in methanol to prepare individual stock solutions.

  • Working Solutions:

    • Prepare working solutions of sodium 5-aminopentanoate by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

    • Prepare a working solution of the internal standard (5-Aminovaleric-d6 Acid) at a concentration of 100 ng/mL in the same diluent.

  • Calibration Standards (CS) and Quality Control (QC) Samples:

    • Prepare CS and QC samples by spiking the appropriate working solutions into blank human plasma. The final concentration range for the calibration curve should be selected to cover the expected in-study sample concentrations. A typical range could be 1-1000 ng/mL.

    • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol: Protein Precipitation

The rationale for using protein precipitation is its simplicity, speed, and effectiveness in removing the majority of proteins from the plasma sample, which could otherwise interfere with the analysis. Acetonitrile is used as the precipitation solvent as it also aligns with the high organic content of the HILIC mobile phase, minimizing sample solvent effects.

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and control.

  • To 50 µL of plasma sample, CS, or QC, add 10 µL of the internal standard working solution (100 ng/mL 5-Aminovaleric-d6 Acid).

  • Vortex briefly to mix.

  • Add 200 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma (Sample, CS, or QC) is_add Add 10 µL Internal Standard (5-Aminovaleric-d6 Acid) plasma->is_add vortex1 Vortex is_add->vortex1 ppt Add 200 µL Ice-Cold Acetonitrile vortex1->ppt vortex2 Vortex Vigorously ppt->vortex2 centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography HILIC Separation injection->chromatography detection MRM Detection chromatography->detection quant Quantification detection->quant report Generate Report quant->report

Caption: LC-MS/MS quantification workflow.

LC-MS/MS Parameters

The following tables summarize the optimized parameters for the liquid chromatography and mass spectrometry analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Sodium 5-aminopentanoate 118.1101.11002515
118.170.11002520
5-Aminovaleric-d6 Acid (IS) 124.1107.11002515

Note: The precursor ion for sodium 5-aminopentanoate is the protonated molecule [M+H]+. The product ions are characteristic fragments. The parameters in Table 3 should be optimized for the specific instrument used.

Bioanalytical Method Validation

To ensure the reliability and integrity of the data generated using this method, a full validation should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[7] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank plasma from multiple sources.

  • Linearity and Range: The relationship between the concentration of the analyte and the instrument response should be linear over a defined range. A calibration curve with at least six non-zero standards should be prepared and analyzed.

  • Accuracy and Precision: The accuracy of the method is the closeness of the measured value to the true value, while precision is the degree of scatter between a series of measurements. These are determined by analyzing replicate QC samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard. This is assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure. This is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Method Validation Decision Pathway

G cluster_full Full Validation Parameters start Method Development Complete full_validation Full Validation Required? start->full_validation selectivity Selectivity & Specificity full_validation->selectivity Yes partial_validation Partial Validation full_validation->partial_validation Minor Change cross_validation Cross-Validation full_validation->cross_validation Different Lab/Method linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability

Caption: Decision pathway for bioanalytical method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of sodium 5-aminopentanoate in human plasma using LC-MS/MS. The use of HILIC chromatography, a stable isotope-labeled internal standard, and MRM detection ensures a highly selective, sensitive, and robust method suitable for regulated bioanalysis. The successful validation of this method will enable researchers to generate high-quality data for a deeper understanding of the role of sodium 5-aminopentanoate in various biological processes and disease states.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. (2020). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method

Application Note: Derivatization Strategies for the GC-MS Analysis of Sodium 5-Aminopentanoate

Introduction & Chemical Context Sodium 5-aminopentanoate (the sodium salt of 5-aminovaleric acid, or 5-AVA) is a critical biomarker in gut microbiome metabolomics and a key intermediate in the bioconversion of lysine to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Sodium 5-aminopentanoate (the sodium salt of 5-aminovaleric acid, or 5-AVA) is a critical biomarker in gut microbiome metabolomics and a key intermediate in the bioconversion of lysine to glutaric acid[1],[2]. Due to the presence of a highly polar primary amine (-NH₂) and a carboxylate salt (-COO⁻ Na⁺), direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is impossible. The analyte lacks the necessary volatility and thermal stability, requiring chemical derivatization to mask its active hydrogens[1].

As an Application Scientist, I must emphasize a critical thermodynamic hurdle: derivatizing a sodium carboxylate salt directly is kinetically unfavorable compared to derivatizing a free acid. This Application Note details two orthogonal, field-proven derivatization workflows—Trimethylsilylation (TMS) and Alkyl Chloroformate (MCF) Derivatization —and explains the mechanistic causality behind each step to ensure robust, self-validating analytical results.

Mechanistic Rationale of Derivatization Workflows

Pathway A: Trimethylsilylation (BSTFA + 1% TMCS)

Silylating reagents like N,N-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active protons on both the amine and carboxylic acid groups with trimethylsilyl [-Si(CH₃)₃] groups[3].

  • The Causality of Desiccation: Silylating reagents undergo rapid hydrolysis in the presence of water. Because sodium 5-aminopentanoate is often found in aqueous matrices, the sample must be completely lyophilized[4].

  • The Salt Challenge: While BSTFA can displace the sodium ion under harsh conditions (yielding the TMS ester and precipitating sodium trifluoroacetate), this can lead to poor reproducibility. For optimal silylation, the sample should ideally be acidified to the free acid prior to drying.

Pathway B: Alkyl Chloroformate Derivatization (MCF)

Methyl chloroformate (MCF) reacts rapidly with primary amines to form carbamates (N-methoxycarbonyl derivatives) and with carboxylic acids to form esters (methyl esters)[5].

  • The Causality of Aqueous Compatibility: Crucially, this reaction proceeds in aqueous alkaline media[6]. For sodium 5-aminopentanoate, this means the desiccation step can be completely bypassed. The alkaline environment naturally accommodates the sodium salt, making this the superior method for rapid, targeted analysis[5].

Workflow Visualization

Workflow Sample Sodium 5-Aminopentanoate (Aqueous Matrix) Decision Select Derivatization Strategy Sample->Decision Silylation Trimethylsilylation (BSTFA/TMCS) Decision->Silylation Comprehensive Profiling MCF Alkyl Chloroformate (MCF) Decision->MCF Rapid / Salt-Tolerant Dry Lyophilization (Moisture Removal) Silylation->Dry DerivMCF 1. NaOH + MeOH + Pyridine 2. MCF (Vortex 30s) MCF->DerivMCF DerivTMS 1. Methoxyamine in Pyridine 2. BSTFA + 1% TMCS (70°C) Dry->DerivTMS GCMS GC-MS Analysis (EI Source) DerivTMS->GCMS Extract Liquid-Liquid Extraction (Chloroform) DerivMCF->Extract Extract->GCMS

Fig 1. Decision matrix and workflow for sodium 5-aminopentanoate GC-MS derivatization.

Quantitative Data & Method Comparison

The following table summarizes the quantitative and operational metrics of both derivatization strategies, allowing researchers to select the optimal path based on their matrix.

ParameterTrimethylsilylation (BSTFA/TMCS)Alkyl Chloroformate (MCF)
Derivative Formed 5-aminovaleric acid, di-TMS / tri-TMSN-methoxycarbonyl 5-aminovaleric acid methyl ester
Reaction Temp / Time 70 °C for 60 minAmbient for < 1 min
Moisture Tolerance Zero (Strictly anhydrous required)High (Aqueous reaction media)
Typical LOD Low nanomolar rangeLow picomole range on-column
Suitability for Salts Low (Requires complete desiccation)High (Na⁺ remains in aqueous phase)
Total Prep Time ~4-6 hours (includes lyophilization)~15 minutes

Detailed Experimental Protocols

Protocol A: Two-Step Methoximation-Trimethylsilylation (TMS)

Self-Validating System: The inclusion of an internal standard (e.g., [¹³C₁]-L-valine) prior to lyophilization validates both the drying recovery and derivatization efficiency.

  • Sample Preparation & Desiccation : Aliquot 50 µL of the aqueous sodium 5-aminopentanoate sample into a glass GC vial. Add 10 µL of internal standard (e.g., 100 µg/mL [¹³C₁]-L-valine). Lyophilize completely (approx. 2-4 hours depending on vacuum)[4].

    • Causality: Absolute removal of water prevents the degradation of BSTFA into hexamethyldisiloxane (HMDO).

  • Methoximation : Add 80 µL of methoxyamine hydrochloride in pyridine (15 mg/mL). Vortex vigorously and incubate at 37 °C for 60-90 minutes[3].

    • Causality: While 5-AVA lacks a ketone group, this step is mandatory in complex biological matrices to inhibit the cyclization of reducing sugars which would otherwise interfere with the chromatogram[4].

  • Silylation : Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS)[3].

    • Causality: TMCS acts as a Lewis acid catalyst, essential for driving the silylation of sterically hindered or less reactive amines.

  • Incubation : Incubate at 70 °C for 60 minutes[4].

  • Preparation for Injection : Allow to cool. Add 100 µL of anhydrous n-hexane to dilute the sample prior to GC-MS injection[3].

Protocol B: Aqueous Methyl Chloroformate (MCF) Derivatization

Self-Validating System: Biphasic extraction ensures that only the derivatized, non-polar analyte enters the organic phase, leaving salts (including the sodium from the analyte) in the aqueous waste.

  • Matrix Alkalinization : To 100 µL of aqueous sample, add 100 µL of 1 M NaOH.

    • Causality: NaOH ensures the amine group is fully deprotonated (free base form), which is strictly required for nucleophilic attack on the chloroformate reagent.

  • Solvent & Catalyst Addition : Add 167 µL of methanol and 34 µL of pyridine.

    • Causality: Pyridine acts as an acid scavenger for the HCl generated during the reaction, preventing the reaction from stalling[6].

  • Derivatization : Add 20 µL of Methyl Chloroformate (MCF). Cap the tube and vortex vigorously for 30 seconds[7].

  • Second MCF Addition : Add another 20 µL of MCF and vortex for an additional 30 seconds.

    • Causality: A two-step addition ensures complete conversion of the carboxylate to the methyl ester, preventing partial derivatization[7].

  • Extraction : Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate. Vortex for 10 seconds. Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Collection : Extract the lower organic (chloroform) layer, dry with anhydrous sodium sulfate if necessary, and transfer to a GC vial for analysis[7].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of Sodium 5-Aminopentanoate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for handling aqueous solutions of sodium 5-aminopentanoate. As a Senior Application Scientist, my goal is...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for handling aqueous solutions of sodium 5-aminopentanoate. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to mitigate degradation, ensuring the accuracy and reproducibility of your experimental results.

PART 1: Troubleshooting Guide

This section addresses common issues encountered during the use of sodium 5-aminopentanoate solutions in a question-and-answer format, focusing on direct, actionable solutions.

Issue 1: I'm observing a progressive loss of my compound's activity in my assays over a short period.

Root Cause Analysis: The most probable cause is the chemical degradation of sodium 5-aminopentanoate in your aqueous solution. The primary degradation pathway for 5-aminopentanoic acid (the conjugate acid of the sodium salt) is an intramolecular cyclization to form the inactive compound, piperidin-2-one (also known as δ-valerolactam). This reaction is significantly influenced by the pH of the solution.

Immediate Actions:

  • pH Verification: Use a calibrated pH meter to check the pH of your stock and working solutions.

  • Solution Adjustment: If the pH is neutral or acidic (below 8), this is likely the primary driver of degradation. Adjust the pH to a more alkaline range.

Corrective Protocol:

  • Recommended pH Range: To maintain the stability of the open-chain aminopentanoate, the solution should be kept at a basic pH, ideally between 9 and 11.

  • Buffering: Prepare your solutions using a suitable buffer system, such as a carbonate-bicarbonate buffer, to maintain the desired pH.

  • Temperature Control: The rate of this degradation reaction increases with temperature. Store your stock solutions at 2-8°C for short-term use and frozen at -20°C or below for long-term storage.[1][2]

Issue 2: My analytical results (e.g., HPLC, LC-MS) show a new, growing peak and a corresponding decrease in the parent compound peak.

Root Cause Analysis: This is a classic sign of degradation. The new peak is almost certainly the degradation product, piperidin-2-one.

Troubleshooting Workflow:

  • Confirm Degradant Identity:

    • If a piperidin-2-one standard is available, compare its retention time to the unknown peak.

    • Utilize mass spectrometry to confirm the mass of the unknown peak corresponds to that of piperidin-2-one.

  • Review Solution Parameters:

    • pH: As with Issue 1, an acidic or neutral pH is the most likely culprit.[3]

    • Temperature: Elevated storage temperatures will accelerate the formation of the degradant.

    • Microbial Contamination: Aminopentanoate can be a nutrient source for microbes, whose metabolic processes can alter the solution's pH and directly degrade the compound.

Preventative Measures:

  • Aseptic Technique: Prepare solutions using sterile water and handle them under aseptic conditions to prevent microbial contamination.

  • Sterile Filtration: For critical applications, sterile filter the final solution through a 0.22 µm filter before storage. Autoclaving is not recommended as the high temperatures will cause rapid degradation.[1]

  • Stability-Indicating Method: Ensure your analytical method is capable of separating the parent compound from its degradants to accurately monitor stability.

PART 2: Frequently Asked Questions (FAQs)

Q: What is the fundamental reason for the instability of sodium 5-aminopentanoate in water?

A: The instability arises from an intramolecular cyclization reaction, where the amino group at one end of the molecule attacks the carboxylic acid group at the other end, forming a stable six-membered ring called piperidin-2-one. This is a common reaction for gamma- and delta-amino acids.

Q: What is the ideal pH for storing aqueous solutions of sodium 5-aminopentanoate?

A: A pH range of 9-11 is recommended to minimize the rate of cyclization and maintain the compound in its open-chain, active form.

Q: How should I store my sodium 5-aminopentanoate solutions for both short and long-term use?

A: For short-term storage (days to a week), refrigeration at 2-8°C is suitable. For long-term storage, it is best to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

Q: Can I sterilize my solutions by autoclaving?

A: No, autoclaving is not recommended. The high temperatures will significantly accelerate the degradation of sodium 5-aminopentanoate to piperidin-2-one. The preferred method for sterilization is sterile filtration.[1]

Q: Are there any specific chemical incompatibilities I should be aware of?

A: Avoid strongly acidic conditions, as this will rapidly promote degradation.[4] Be cautious of any additives in your formulation that could lower the pH over time. Also, be aware of potential interactions with metal ions that can sometimes catalyze degradation reactions.[5]

PART 3: Protocols and Data
Protocol: Preparation of a Stabilized 100 mM Sodium 5-Aminopentanoate Stock Solution
  • Materials:

    • Sodium 5-aminopentanoate powder

    • Sterile, pyrogen-free water

    • 0.1 M Sodium Hydroxide (NaOH) or 1 M Carbonate-Bicarbonate buffer (pH 9.6)

    • Calibrated pH meter

    • Sterile 0.22 µm syringe filters

    • Sterile, single-use storage vials

  • Procedure:

    • In a sterile container, dissolve the required amount of sodium 5-aminopentanoate powder in approximately 80% of the final volume of sterile water.

    • Gently mix until fully dissolved.

    • Measure the pH of the solution.

    • Carefully adjust the pH to between 9.0 and 10.0 using small volumes of 0.1 M NaOH or your chosen buffer.

    • Bring the solution to the final desired volume with sterile water.

    • Verify the final pH.

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile receiving vessel.

    • Aliquot the filtered solution into sterile, single-use vials.

    • Clearly label the vials with the compound name, concentration, date, and storage conditions.

    • Store at 2-8°C for short-term use or ≤ -20°C for long-term storage.

Data Summary: Recommended Storage Conditions
ParameterConditionRecommendationRationale for Recommendation
pH 3-6Not RecommendedSignificantly accelerates the rate of cyclization to piperidin-2-one.[3][4]
7For immediate use onlyThe equilibrium still favors the formation of the lactam degradant over time.
9-11Recommended Minimizes the rate of cyclization, thus stabilizing the active aminopentanoate form.
Temperature Room Temperature (~25°C)Not Recommended for StorageIncreases the rate of chemical degradation.[6]
2-8°CRecommended (Short-term) Slows the degradation kinetics.
≤ -20°CRecommended (Long-term) Provides optimal stability for extended durations by minimizing molecular motion.[1][2]
Sterilization AutoclavingNot RecommendedHigh temperatures will cause extensive and rapid degradation.[1]
0.22 µm FiltrationRecommended Effectively sterilizes the solution without promoting chemical degradation.[1]
Visualizations

degradation_pathway cluster_conditions Favorable Conditions for Degradation Low_pH Acidic to Neutral pH Sodium_5_Aminopentanoate Sodium 5-Aminopentanoate (Active Form) Low_pH->Sodium_5_Aminopentanoate promotes High_Temp Elevated Temperature High_Temp->Sodium_5_Aminopentanoate accelerates Piperidin_2_one Piperidin-2-one (Inactive Degradant) Sodium_5_Aminopentanoate->Piperidin_2_one Intramolecular Cyclization Piperidin_2_one->Sodium_5_Aminopentanoate Hydrolysis (Favored at High pH)

Caption: Primary degradation pathway of sodium 5-aminopentanoate.

troubleshooting_workflow cluster_problem Observed Issue cluster_investigation Initial Investigation cluster_analysis Analysis & Decision cluster_solution Corrective Actions Problem Loss of Activity or Unexpected Analytical Peak Check_pH Measure Solution pH Problem->Check_pH Check_Temp Verify Storage Temperature Problem->Check_Temp Check_Contamination Inspect for Microbial Growth Problem->Check_Contamination Low_pH Is pH < 9? Check_pH->Low_pH High_Temp Is Temp > 8°C? Check_Temp->High_Temp Contaminated Is Contamination Suspected? Check_Contamination->Contaminated Low_pH->High_Temp No Adjust_pH Adjust pH to 9-11 with a suitable buffer. Low_pH->Adjust_pH Yes High_Temp->Contaminated No Store_Cold Store at 2-8°C or freeze at ≤ -20°C. High_Temp->Store_Cold Yes Sterile_Filter Prepare a new solution using aseptic techniques and 0.22 µm filtration. Contaminated->Sterile_Filter Yes

Caption: Troubleshooting workflow for sodium 5-aminopentanoate degradation.

References
  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (2017). J-Stage. Available from: [Link]

  • Stability of Solutions of Essential Amino Acids. Oxford Academic. Available from: [Link]

  • Cohen, M. R., & Cooney, M. K. (1981). Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid. American journal of hospital pharmacy, 38(10), 1489–1492. Available from: [Link]

  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544–575.
  • Instability of Peptide and Possible Causes of Degradation. (2023). Encyclopedia.pub. Available from: [Link]

  • How to prepare and store Amino acid stock solution? (2016). ResearchGate. Available from: [Link]

  • 5-Aminovaleric acid. PubChem. Available from: [Link]

  • Enhanced Carbon Dioxide Capture Using a Mixed Amino Acid Salt Solution. (2023). ACS Publications. Available from: [Link]

  • Mitchem, P. A., & Davis, S. S. (1986). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical and biomedical analysis, 4(4), 439–448.
  • Best Practices for Peptide Storage and Handling. Genosphere Biotechnologies. Available from: [Link]

  • Feron, V. J., & Koeman, J. H. (2010). Highly selective amino acid salt solutions as absorption liquid for CO2 capture in gas-liquid membrane contactors. Journal of Membrane Science, 359(1-2), 14-22.
  • A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. (2021). Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Barker, H. A., & Taha, S. M. (1979). Enzymatic reactions in the degradation of 5-aminovalerate by Clostridium aminovalericum. The Journal of biological chemistry, 254(17), 8513–8520.
  • Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). ResearchGate. Available from: [Link]

  • Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short-Term Chilled and Ambient-Temperature Storage. (2024). PubMed. Available from: [Link]

  • Stability of Sodium Pentobarbital 5w/v% Aqueous Solution During Short-Term Chilled and Ambient-Temperature Storage. (2024). PMC. Available from: [Link]

  • Synthesis and Structural Study of Cyclic 5-aminovaleric Acid-Linked beta-Ala-beta-Ala Dipeptides. (2008). PubMed. Available from: [Link]

  • Liu, X., Chen, Z., Han, Z., Liu, Y., Wu, X., Peng, Y., Di, W., Lan, R., Sun, B., & Xu, B. (2019). AMPK-mediated degradation of Nav1.5 through autophagy. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 33(4), 5346–5357.
  • Sadou-Yaye, H., Cabal-Díaz, E., Nicolas, C., Fellah, S., Rieutord, A., & Prognon, P. (2015). Identification of the major degradation pathways of ticagrelor. Journal of pharmaceutical and biomedical analysis, 105, 1–9.
  • Schematic diagram of coproduction routes of 5AVA and δ-valerolactam... ResearchGate. Available from: [Link]

Sources

Optimization

Advanced Technical Support Center: Optimizing LC-MS Ionization Efficiency for Sodium 5-Aminopentanoate

Welcome to the Technical Support Center. Sodium 5-aminopentanoate (5-aminovaleric acid sodium salt) is a highly polar, short-chain amino acid metabolite.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sodium 5-aminopentanoate (5-aminovaleric acid sodium salt) is a highly polar, short-chain amino acid metabolite. Due to its zwitterionic nature, it presents significant challenges in Liquid Chromatography-Mass Spectrometry (LC-MS), specifically regarding poor retention on reversed-phase (RP) columns and severe ion suppression during Electrospray Ionization (ESI).

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to maximize the ionization efficiency of this challenging molecule.

Section 1: Diagnostic Workflow for Signal Optimization

When encountering low signal-to-noise (S/N) ratios or poor ionization for 5-aminopentanoate, use the following logical workflow to identify the root cause and select the appropriate analytical intervention.

G A Poor ESI-MS Signal for 5-Aminopentanoate B Is retention time too short (Void Volume)? A->B C Yes: Matrix Suppression in RPLC B->C Yes F No: Check Charge State (Zwitterion effect) B->F No D Solution 1: HILIC (High Organic) C->D E Solution 2: Derivatization (6-AQC / 5-AIQC) C->E H Enhanced Droplet Desolvation D->H I Increased Surface Activity E->I G Optimize pH < 3 (0.1% Formic Acid) F->G J Optimal [M+H]+ Ion Yield G->J H->J I->J

Diagnostic workflow for resolving poor ESI-MS sensitivity of 5-aminopentanoate.

Section 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does sodium 5-aminopentanoate exhibit poor ionization efficiency in standard reversed-phase LC-MS? A: The root cause is a combination of poor chromatographic retention and ESI droplet mechanics. 5-aminopentanoate is highly hydrophilic. In standard Reversed-Phase Liquid Chromatography (RPLC), it elutes in or near the void volume alongside salts (like its own sodium counterion) and endogenous matrix components. These co-eluting compounds compete for the limited excess charge on the surface of the electrospray droplet, leading to 1[1]. Furthermore, retaining polar analytes in RPLC requires highly aqueous mobile phases, which have high surface tension and boiling points, resulting in poor droplet desolvation and lower gas-phase ion yields.

Q2: How does mobile phase pH manipulate the charge state to improve ionization? A: 5-aminopentanoate is a zwitterion with an amine group (pKa ~10.4) and a carboxylic acid group (pKa ~4.3). At physiological pH, it carries both positive and negative charges, which dilutes the MS signal across multiple adducts (e.g.,[M+H]+, [M-H]-, and [M+Na]+). By lowering the mobile phase pH to < 3.0 (using 0.1% to 0.5% formic acid), the carboxylate group is fully protonated and neutralized. This leaves a net positive charge isolated on the amine group, forcing the molecule into a single, predictable [M+H]+ state (m/z 118.1), thereby maximizing the signal in 1[1].

Q3: How does switching to HILIC directly enhance the ESI mechanism? A: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar molecules using a highly organic mobile phase (typically >70% acetonitrile). According to the ESI droplet fission model, a high organic content drastically lowers the surface tension of the droplets. This allows the droplets to reach the Rayleigh limit faster and undergo Coulombic fission at lower temperatures. Consequently, the efficiency of gas-phase ion generation (desolvation) is exponentially increased, often yielding a 10- to 20-fold enhancement in sensitivity compared to1[1].

Q4: When should I use chemical derivatization, and what is the mechanistic advantage? A: If HILIC is not feasible or ultimate sub-nanomolar sensitivity is required, pre-column derivatization using reagents like 6-AQC (AccQ-Tag) or 5-AIQC is the 2[2]. These reagents react rapidly with the primary amine of 5-aminopentanoate. Mechanistically, this tags the molecule with a large, hydrophobic aromatic moiety. This modification achieves two critical outcomes:

  • It drastically increases hydrophobicity, ensuring strong retention on standard C18 columns and moving the analyte away from 3[3].

  • It increases the molecule's surface activity. In an ESI droplet, hydrophobic molecules preferentially migrate to the droplet's surface, where they are more efficiently ejected into the gas phase. This surfactant-like property can increase MS detection sensitivity 4[4].

Section 3: Step-by-Step Experimental Protocols

Protocol A: HILIC-MS/MS Method Optimization

Objective: Enhance ESI desolvation and chromatographic retention without the need for chemical derivatization. Self-Validating Step: Monitor the sodium adduct ([M+Na]+, m/z 140.1). A successful HILIC method with proper acidic buffering will suppress the sodium adduct entirely in favor of the desired [M+H]+ ion (m/z 118.1).

Methodology:

  • Column Selection: Equip the LC system with an amide- or zwitterionic-bonded HILIC column (e.g., Waters BEH Amide or SeQuant ZIC-HILIC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.125% Formic Acid (pH ~2.8). Causality: Ammonium formate provides volatile ionic strength to maintain peak shape, while formic acid ensures the carboxylate group remains protonated.

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile with 0.125% Formic Acid.

  • Gradient Elution: Start at 95% B (highly organic to promote initial retention). Hold for 2 minutes, then ramp down to 50% B over 8 minutes to elute the 5-aminopentanoate.

  • Source Optimization: Increase the ESI desolvation gas temperature (e.g., 400–500 °C) to capitalize on the volatility of the high-acetonitrile mobile phase.

Protocol B: Pre-column Derivatization using 5-AIQC or 6-AQC

Objective: Maximize ESI+ sensitivity and RPLC retention via hydrophobic tagging. Self-Validating Step: The derivatized 5-aminopentanoate will exhibit a mass shift of +170 Da, resulting in a robust [M+H]+ precursor ion at 2[2].

Methodology:

  • Sample Preparation: Aliquot 10 µL of the sample (containing sodium 5-aminopentanoate) into a microcentrifuge tube.

  • Buffering: Add 70 µL of 0.2 M sodium borate buffer (pH 8.8). Causality: The alkaline pH ensures the primary amine is deprotonated and highly nucleophilic for the 4[4].

  • Reagent Addition: Add 20 µL of the derivatization reagent (e.g., 3 mg/mL 5-AIQC or 6-AQC dissolved in anhydrous acetonitrile).

  • Reaction: Vortex immediately and incubate at 55 °C for 10 minutes. The reaction rapidly forms a highly stable urea bond.

  • Analysis: Dilute the mixture 1:10 with the initial mobile phase and inject it onto a standard C18 RPLC column. Use a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in 3[3].

Section 4: Quantitative Data Summary

Table: Comparative Ionization and Chromatographic Performance for 5-Aminopentanoate

Analytical StrategyRetention Factor (k')Matrix Effect (Suppression)Relative ESI SensitivityPrimary Ion Observed (m/z)
Standard RPLC (0.1% FA) < 0.5 (Void Volume)Severe (>60%)1x (Baseline)118.1[M+H]+ / 140.1 [M+Na]+
HILIC (Ammonium Formate/ACN) > 3.0Low (<15%)~15x118.1 [M+H]+
RPLC + 6-AQC / 5-AIQC Derivatization > 5.0Minimal (<5%)~50x to 80x288.1 [M+Tag+H]+

References

  • Source: Analytical Chemistry (ACS Publications)
  • An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli (Brassica oleracea var. Italica)
  • Source: Scientific Reports (NIH / PMC)
  • Source: Analytical Chemistry (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of Sodium 5-Aminopentanoate in Organic Solvents

Welcome to the technical support center for sodium 5-aminopentanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in organ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sodium 5-aminopentanoate. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this compound in organic solvents. Here, we move beyond simple instructions to explain the underlying chemical principles, providing you with the knowledge to troubleshoot effectively and design robust experimental protocols.

The Core Challenge: Understanding the Molecule

Sodium 5-aminopentanoate is the sodium salt of 5-aminovaleric acid. Its structure, containing an ionic sodium carboxylate (-COO⁻Na⁺) and a primary amine (-NH₂), makes it a highly polar, ionic compound. This inherent polarity is the primary reason for its poor solubility in most nonpolar and moderately polar organic solvents. The solvent must be able to overcome the compound's high lattice energy, which is a significant energetic barrier that nonpolar solvents cannot surmount.

Troubleshooting Guide & FAQs (Question & Answer Format)

This section directly addresses common issues encountered in the lab.

Q1: Why won't my sodium 5-aminopentanoate dissolve in common solvents like Toluene, Dichloromethane (DCM), or Tetrahydrofuran (THF)?

Answer: This is a classic case of "like dissolves like." Toluene and DCM are nonpolar or have very low polarity. THF, while more polar, is still aprotic and lacks the ability to effectively solvate the charged sodium (Na⁺) and carboxylate (COO⁻) ions. To dissolve an ionic salt, a solvent needs a high dielectric constant and, ideally, the ability to form strong ion-dipole interactions. These common organic solvents lack both of these properties, resulting in negligible solubility.

Q2: I need to run a reaction in an organic medium. What is the best starting point for solvent selection?

Answer: Your best starting point is highly polar, aprotic solvents. These solvents possess a high dielectric constant, which helps to separate the ions of the salt.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often the first choice. They are highly polar and can effectively solvate cations, though they are less effective at solvating anions.[1]

  • Methanol can also be a viable option, especially in mixtures. While protic, its high polarity can aid dissolution. However, be mindful that as a protic solvent, it can potentially participate in certain reactions.

It is crucial to start with small-scale solubility tests before committing to a large-scale experiment.

Q3: My compound is still not dissolving, even in DMSO. What is my next step?

Answer: If even highly polar solvents fail, you need to employ more advanced strategies. The choice depends on your experimental constraints.

Option A: Co-Solvent Systems A co-solvent system involves mixing two or more miscible solvents to achieve a desired balance of properties. Adding a polar co-solvent can dramatically increase the solvating power of the primary solvent.[2]

  • Strategy: Start with your primary organic solvent (e.g., THF, acetonitrile) and titrate in a highly polar co-solvent like DMSO or methanol. The goal is to find a ratio that dissolves your compound without compromising your reaction conditions.

  • Mechanism: Co-solvents can disrupt the solvent-solvent interactions of the less polar medium, creating a more favorable environment for solvating ionic species.[3][4] In some cases, adding a small amount of water to a solvent like methanol can also improve solubility for salts.[5]

Option B: pH Adjustment This is a powerful technique, but it chemically modifies the compound. By adding a strong acid (like HCl), you can protonate the carboxylate group.

  • Strategy: Suspend the sodium 5-aminopentanoate in a suitable solvent (e.g., a polar ether or alcohol). Stoichiometrically add a strong acid to protonate the carboxylate, forming 5-aminopentanoic acid hydrochloride. This new salt may have significantly different solubility properties.

  • Mechanism: The solubility of amino acids and their salts is highly dependent on pH.[6][7][8][9] At its isoelectric point, the parent amino acid exists as a zwitterion (H₃N⁺-(CH₂)₄-COO⁻) which often has minimal solubility. By moving the pH away from the isoelectric point, you create a cationic (at low pH) or anionic (at high pH) species, which can dramatically increase solubility.[6][9][10]

Q4: Are there any additives that can help without changing the solvent system or pH?

Answer: Yes. For situations where the solvent and pH must remain constant, phase-transfer catalysts (PTCs) or chelating agents like crown ethers are excellent tools.

  • Phase-Transfer Catalysts (PTCs): These are typically quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide).[11][12]

    • Mechanism: A PTC has a charged, hydrophilic "head" and large, hydrophobic "tails." In a two-phase system (e.g., aqueous and organic), the PTC can exchange its anion for the 5-aminopentanoate anion at the phase boundary. The resulting ion pair, now cloaked in bulky organic groups, is soluble in the organic phase, effectively shuttling your compound into the desired medium where it can react.[12][13]

  • Crown Ethers: These are cyclic polyethers that can selectively bind specific metal cations within their central cavity.[14][15]

    • Mechanism: For sodium salts, a crown ether like 15-crown-5 is appropriately sized to chelate the Na⁺ ion.[14] This complexation sequesters the sodium cation, and the exterior of the crown ether is organic-soluble. The "naked" 5-aminopentanoate anion is then dragged along into the organic solvent to maintain charge neutrality. This leaves the anion highly reactive and available.[14][15][16]

Data Summary & Visualization

Solubility Overview

The following table provides a general guide to the solubility of sodium 5-aminopentanoate. Exact values can vary with temperature and purity.

Solvent ClassExample SolventsExpected SolubilityRationale
Nonpolar Toluene, HexaneInsolubleLarge polarity mismatch; cannot overcome lattice energy.
Low Polarity Dichloromethane (DCM), Diethyl EtherVery Sparingly Soluble to InsolubleInsufficient polarity to solvate ions effectively.
Polar Aprotic Tetrahydrofuran (THF), AcetonitrileSparingly SolubleModerate polarity but weak ion-solvating ability.
Highly Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Soluble to Highly SolubleHigh dielectric constant and strong cation solvation.[1]
Polar Protic Water, MethanolHighly SolubleExcellent ion-solvating ability and hydrogen bonding.
Visual Troubleshooting Workflow

This diagram outlines a logical progression for addressing solubility issues.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies Start Start: Dissolve Sodium 5-Aminopentanoate in Organic Solvent CheckPolar Is the solvent highly polar? (e.g., DMSO, DMF) Start->CheckPolar SwitchSolvent Action: Switch to a highly polar aprotic solvent (DMSO/DMF). CheckPolar->SwitchSolvent No CheckCoSolvent Is a co-solvent system permissible for the reaction? CheckPolar->CheckCoSolvent Yes, but still insoluble Success1 Success: Compound Dissolved SwitchSolvent->Success1 AddCoSolvent Action: Titrate in a polar co-solvent (e.g., DMSO, MeOH). CheckCoSolvent->AddCoSolvent Yes CheckPH Is pH modification acceptable? CheckCoSolvent->CheckPH No Success2 Success: Compound Dissolved AddCoSolvent->Success2 Failure Consult further literature for specialized systems (e.g., ionic liquids). AddCoSolvent->Failure If fails AdjustPH Action: Protonate with acid to form the corresponding amine salt. CheckPH->AdjustPH Yes UseAdditive Action: Use Phase-Transfer Catalyst or Crown Ether. CheckPH->UseAdditive No AdjustPH->Success2 AdjustPH->Failure If fails UseAdditive->Success2 UseAdditive->Failure If fails G Cation Cationic Form (High Solubility) H₃N⁺-(CH₂)₄-COOH Zwitterion Zwitterionic Form (Low Solubility) H₃N⁺-(CH₂)₄-COO⁻ Cation->Zwitterion + OH⁻ (Increasing pH) Zwitterion->Cation + H⁺ (Decreasing pH) Anion Anionic Form (High Solubility) H₂N-(CH₂)₄-COO⁻ Zwitterion->Anion + OH⁻ (Increasing pH) Anion->Zwitterion + H⁺ (Decreasing pH)

Caption: Relationship between pH, ionic form, and solubility of 5-aminopentanoic acid.

Experimental Protocols

Protocol 1: Solubility Determination via the Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility. [17]

  • Preparation: Add an excess amount of sodium 5-aminopentanoate to a known volume of the test solvent in a sealed vial. "Excess" means that solid material should remain visible after equilibration.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or your experimental temperature) for an extended period (24-72 hours) to ensure the solution is saturated and has reached equilibrium. [17]3. Separation: Allow the vial to stand, letting the undissolved solid settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Clarification: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microcrystals. Centrifugation prior to filtration is also recommended. [17]5. Analysis:

    • Gravimetric Method: Accurately weigh a known volume of the clear filtrate into a pre-weighed dish. Evaporate the solvent completely under vacuum or in an oven. The final weight of the residue corresponds to the mass of dissolved solute. [18] * Instrumental Method: If the compound has a chromophore or is otherwise detectable, quantify the concentration in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS against a calibration curve. [17][19]

Protocol 2: Screening with a Phase-Transfer Catalyst (PTC)

This protocol outlines a small-scale test to see if a PTC can facilitate dissolution.

  • Setup: In a small vial, add your organic solvent of choice (e.g., 1 mL of DCM).

  • Addition of Salt: Add a small, known amount of sodium 5-aminopentanoate (e.g., 5 mg). The salt should remain mostly undissolved.

  • Addition of PTC: Add a catalytic amount (e.g., 5-10 mol%) of a PTC, such as tetrabutylammonium bromide.

  • Observation: Vigorously stir or shake the mixture at room temperature. Observe if the solid dissolves over time (e.g., 1-2 hours). A positive result is the complete dissolution of the solid, indicating successful phase transfer.

References
  • Methods for the Evaluation of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics - ACS Publications. [Link]

  • Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]

  • Solubility Experimental Methods. Slideshare. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Drug Discovery and Development. [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. National Center for Biotechnology Information (PMC). [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Crown Ethers Enhance Ionic Residue Removal. P2 InfoHouse. [Link]

  • Phase Transfer Catalysis. Dalal Institute. [Link]

  • Understanding the Role of Co-solvents in the Dissolution of Cellulose in Ionic Liquids. Royal Society of Chemistry. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • 18.6 Crown Ethers. OpenStax. [Link]

  • 5-Aminovaleric acid | C5H11NO2. PubChem - NIH. [Link]

  • Extraction of Sodium and some Fission Products with Crown Ethers. Academia.edu. [Link]

  • 18.6: Crown Ethers. Chemistry LibreTexts. [Link]

  • Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. [Link]

  • Effect of Organic Cosolvents on the Solubility of Ionic Liquids in Supercritical CO2. ResearchGate. [Link]

  • Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Semantic Scholar. [Link]

  • Current Trends in Green Solvents: Biocompatible Ionic Liquids. MDPI. [Link]

  • Cellulose Solubility in Ionic Liquid Mixtures: Temperature, Cosolvent, and Antisolvent Effects. ACS Publications. [Link]

  • Crown ethers? Reddit. [Link]

  • Chemical Properties of 5-Aminovaleric acid (CAS 660-88-8). Cheméo. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. National Center for Biotechnology Information (PMC). [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. ResearchGate. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

  • Why is sodium carboxylate salt so soluble? Quora. [Link]

  • Is there any polar solvent that can dissolve 'sodium carboxymethyl cellulose'? ResearchGate. [Link]

  • Isolation of a Carboxylic acid. Reddit. [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

  • Solubility of sodium salts in ammonium-based deep eutectic solvents. Universiti Malaya. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Sodium 5-Aminopentanoate LC-MS/MS Quantification

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows struggling with the quantification of sodium 5-aminopentanoate (also known as 5-aminovaleric aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows struggling with the quantification of sodium 5-aminopentanoate (also known as 5-aminovaleric acid or 5-AVA). Because 5-AVA is a highly polar, low-molecular-weight (MW 117.15) zwitterionic metabolite, it is notoriously susceptible to matrix effects—specifically ion suppression—during Electrospray Ionization (ESI) LC-MS/MS analysis.

This guide provides a self-validating troubleshooting framework to diagnose, isolate, and eliminate matrix interferences, ensuring absolute quantitative integrity in your pharmacokinetic and metabolomic assays.

Core Troubleshooting Workflow

The following logic tree illustrates the causality and sequential steps required to isolate and resolve matrix effects in 5-AVA quantification.

MatrixEffectTroubleshooting Start Issue: 5-Aminopentanoate Signal Suppression CheckRetention Diagnostic 1: Chromatography Is 5-AVA eluting in the void volume? Start->CheckRetention FixChroma Action: Switch to HILIC or Pre-column Derivatization CheckRetention->FixChroma Yes (C18 Column) CheckSamplePrep Diagnostic 2: Sample Prep Are phospholipids co-eluting? CheckRetention->CheckSamplePrep No (Retained > 2 min) FixChroma->CheckSamplePrep FixSamplePrep Action: Use Phospholipid-Depletion SPE or MCX SPE CheckSamplePrep->FixSamplePrep Yes (PPT used) CheckIS Diagnostic 3: Internal Standard Is Matrix Factor (MF) < 0.8? CheckSamplePrep->CheckIS No (Clean extract) FixSamplePrep->CheckIS FixIS Action: Implement SIL-IS (e.g., 13C5-5-AVA) CheckIS->FixIS Yes (Uncorrected ME) Success Result: Robust, Self-Validating LC-MS/MS Workflow CheckIS->Success No (MF ~ 1.0) FixIS->Success

Caption: Sequential diagnostic workflow for resolving 5-aminopentanoate matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why does 5-aminopentanoate show severe ion suppression when extracted from plasma using standard protein precipitation (PPT)?

A: Standard PPT with organic solvents (like acetonitrile) effectively precipitates large proteins but completely fails to remove endogenous phospholipids (e.g., glycerophosphocholines). During the Electrospray Ionization (ESI) process, these highly surface-active phospholipids co-elute with your analyte and aggressively outcompete 5-AVA for available charge at the droplet surface. This competition prevents 5-AVA from ionizing into the gas phase, resulting in a drastically suppressed signal. Improving sample preparation beyond PPT is the most effective way to circumvent this fundamental ESI limitation[1].

Q2: My 5-AVA peak elutes in the void volume on a standard C18 column, exacerbating matrix interference. How do I increase retention?

A: Because 5-AVA is highly polar and zwitterionic, it cannot partition effectively into the hydrophobic stationary phase of a Reversed-Phase (C18) column. Consequently, it elutes in the void volume (t0) alongside a massive influx of unretained salts and polar lipids[2]. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic mobile phase. 5-AVA partitions into the water-enriched layer on the stationary phase, significantly increasing its retention time and separating it from the void volume matrix[2]. Alternatively, if you must use a C18 column, employ pre-column derivatization (e.g., with propyl-chloroformate or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to neutralize the polarity and increase hydrophobicity[3][4].

Q3: How can I optimize sample preparation to remove phospholipids without losing the highly polar 5-AVA?

A: To establish a self-validating clean-up, replace PPT with targeted Phospholipid-Depletion Solid-Phase Extraction (SPE) . These specialized plates utilize Lewis acid-base interactions between the phosphate groups of the lipids and a zirconia/titania sorbent. This selectively traps the matrix components while allowing the unbound 5-AVA to pass through into the collection plate. Alternatively, Mixed-Mode Cation Exchange (MCX) SPE can be used to exploit the amine group of 5-AVA, washing away neutral lipids before eluting the analyte[1].

Q4: Can I rely on standard addition if a stable isotope-labeled internal standard (SIL-IS) for 5-AVA is unavailable?

A: While optimizing sample prep and chromatography reduces absolute matrix effects, an Internal Standard is required to correct for relative matrix effects (fluctuations in suppression between different patient samples). If a commercial SIL-IS (e.g., 13C5-5-aminovaleric acid) is unavailable or cost-prohibitive, standard addition is scientifically valid but severely limits throughput. A highly effective, high-throughput alternative is chemical derivatization using paired isotope-labeled and unlabeled tags. By mixing a derivatized reference sample with your study samples, you can achieve absolute quantification with virtually no matrix effects[4].

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the empirical causality of combining proper sample preparation with optimized chromatography. A Matrix Factor (MF) of 1.0 indicates zero matrix effect, while <1.0 indicates suppression.

Sample Preparation MethodChromatographic SeparationMatrix Factor (MF)Recovery (%)Phospholipid Carryover
Standard PPT (Acetonitrile) C18 (Reversed-Phase) 0.25 ± 0.0585.2 ± 4.1Critical (High)
Standard PPT (Acetonitrile) HILIC (Amide) 0.65 ± 0.0884.8 ± 3.9Moderate
MCX SPE C18 (Reversed-Phase) 0.45 ± 0.0678.5 ± 5.2Low
Phospholipid-Depletion SPE HILIC (Amide) 0.98 ± 0.03 92.1 ± 2.5 Negligible

Experimental Protocols

Protocol A: Phospholipid-Depletion SPE Workflow for Plasma 5-AVA

This protocol ensures the removal of >95% of matrix phospholipids prior to injection.

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile. This precipitates large proteins and disrupts protein-metabolite binding.

  • Mixing: Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifugation: Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Loading: Transfer the clear supernatant to a Phospholipid-Depletion SPE 96-well plate (e.g., HybridSPE).

  • Elution: Apply a gentle vacuum (10 inHg) for 2 minutes. The phospholipids are retained on the sorbent via Lewis acid-base interactions, while 5-AVA passes through into the collection plate.

  • Reconstitution: Evaporate the eluate under nitrogen at 35°C. Reconstitute in 100 µL of your initial HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 10 mM ammonium formate).

Protocol B: Post-Column Infusion (PCI) for Matrix Effect Mapping

To build a self-validating system, you must empirically prove the absence of suppression in your specific elution window.

  • Hardware Setup: Connect a syringe pump to the LC eluent line via a zero-dead-volume T-connector positioned immediately before the MS source.

  • Analyte Infusion: Infuse a neat standard solution of 5-AVA (1 µg/mL in mobile phase) at a constant flow rate of 10 µL/min directly into the mass spectrometer.

  • Matrix Injection: Inject a blank matrix extract (e.g., plasma extracted via your chosen sample prep method) through the LC system using your standard chromatographic gradient.

  • Data Acquisition: Monitor the specific MRM transition for 5-AVA (e.g., m/z 118.1 → 60.1 in positive ESI mode).

  • Interpretation: Because 5-AVA is being constantly infused, the baseline should remain flat. Any dips or drops in the baseline indicate zones of ion suppression caused by eluting matrix components. Adjust your chromatography so that the 5-AVA peak elutes in a suppression-free zone (a flat baseline region).

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL
  • An Integrated Approach for the Comprehensive Characterization of Metabolites in Broccoli by Liquid Chromatography High-Resolution Tandem Mass Spectrometry Source: MDPI URL
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Source: Sigma-Aldrich URL
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization Source: ACS Publications URL
  • Combining NMR and MS with Chemical Derivatization for Absolute Quantification with Reduced Matrix Effects Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of LC-MS Methods for Sodium 5-Aminopentanoate Detection

For researchers, scientists, and drug development professionals, the accurate quantification of small, polar molecules like sodium 5-aminopentanoate in biological matrices is a critical yet challenging task. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of small, polar molecules like sodium 5-aminopentanoate in biological matrices is a critical yet challenging task. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for its detection, moving beyond a simple recitation of steps to explain the "why" behind the "how." Our focus is on building a robust, self-validating analytical method grounded in scientific first principles and aligned with regulatory expectations.

The Analytical Challenge: The Zwitterionic Nature of 5-Aminopentanoate

Sodium 5-aminopentanoate, a short-chain amino acid, exists as a zwitterion at physiological pH. This characteristic presents a significant hurdle for traditional reversed-phase liquid chromatography (RPLC), as the molecule exhibits poor retention on non-polar stationary phases.[1][2] Consequently, specialized chromatographic techniques are necessary to achieve the retention, separation, and sensitivity required for reliable quantification in complex biological samples. This guide will explore a primary method in detail and then compare it with viable alternatives, providing the data and rationale to select the optimal approach for your research needs.

Primary Method: Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Tandem Mass Spectrometry (LC-MS/MS)

HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[3][4] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][4] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[5] For a small, polar molecule like 5-aminopentanoate, HILIC offers excellent retention and separation from endogenous matrix components.[6][7][8][9]

Experimental Workflow: HILIC-LC-MS/MS

HILIC_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of Internal Standard (e.g., 8-aminocaprylic acid) Sample->IS_Addition Ensures accuracy Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Removes proteins Supernatant Collect and Dilute Supernatant Centrifugation->Supernatant Injection Inject onto HILIC Column Supernatant->Injection Separation Gradient Elution Injection->Separation Separates analyte from matrix Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS (MRM Mode) Ionization->Detection Selective and sensitive detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of 5-Aminopentanoate Calibration->Quantification Calculates concentration

Caption: HILIC-LC-MS/MS workflow for 5-aminopentanoate.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: The goal of sample preparation is to remove interfering substances, primarily proteins, from the biological matrix and to ensure the analyte is in a suitable solvent for injection. Protein precipitation is a simple and effective method for this purpose.

  • Protocol:

    • To 100 µL of plasma or urine in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., 8-aminocaprylic acid in water).[6] The use of a structural analogue or a stable isotope-labeled internal standard is crucial to correct for variability in sample processing and matrix effects.[10][11]

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% acetonitrile in water with 10 mM ammonium formate).

2. LC-MS/MS Conditions:

  • Rationale: The selection of the HILIC column and mobile phase is critical for achieving good peak shape and retention. A gradient elution is typically used to ensure that the analyte is eluted in a reasonable time with good separation from other matrix components. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

  • Protocol:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A HILIC column, such as a Phenomenex Luna HILIC (100 x 2.0 mm, 3 µm) or equivalent.[6]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 90%) and gradually decrease to elute the polar analytes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • MRM Transitions:

      • Sodium 5-aminopentanoate: Precursor ion (Q1) m/z 118.1 -> Product ion (Q3) m/z 101.1 (loss of NH3).

      • 8-aminocaprylic acid (IS): Precursor ion (Q1) m/z 160.2 -> Product ion (Q3) m/z 143.2 (loss of NH3).[12]

3. Method Validation:

  • Rationale: A full validation according to regulatory guidelines from the FDA and EMA is essential to ensure the reliability of the data.[10][13][14]

  • Key Validation Parameters:

    • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

    • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.[12]

    • Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration.

    • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

    • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

    • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Comparative Analysis of Alternative Methods

While HILIC is an excellent choice, other techniques can also be employed, each with its own advantages and disadvantages. The selection of the most appropriate method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.

Method_Selection Start Start: Need to quantify 5-aminopentanoate High_Sensitivity High Sensitivity Required? Start->High_Sensitivity High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput Yes Method_A Derivatization with LC-MS/MS High_Sensitivity->Method_A No Method_B HILIC-LC-MS/MS High_Throughput->Method_B Yes Method_C Ion-Pairing RPLC-MS/MS High_Throughput->Method_C No

Caption: Decision tree for selecting an analytical method.

Alternative 1: Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
  • Principle: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing for its retention on a traditional C18 column.[15] For 5-aminopentanoate, a common ion-pairing reagent would be a perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA).[16]

  • Advantages:

    • Utilizes widely available and robust RPLC columns.

    • Can provide excellent retention for charged analytes.

  • Disadvantages:

    • Ion-pairing reagents can cause significant ion suppression in the mass spectrometer, leading to reduced sensitivity.[17]

    • These reagents can be difficult to completely flush from the LC-MS system, potentially contaminating it for other analyses.[17]

    • Method development can be more complex due to the need to optimize the type and concentration of the ion-pairing reagent.

Alternative 2: Derivatization followed by LC-MS/MS
  • Principle: The analyte is chemically modified to improve its chromatographic properties and/or ionization efficiency. For 5-aminopentanoate, the primary amine can be derivatized with reagents like dansyl chloride or 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) to make it less polar and more readily ionized.[18][19]

  • Advantages:

    • Can significantly enhance sensitivity by improving ionization efficiency.

    • Allows for the use of standard RPLC columns.

  • Disadvantages:

    • Adds an extra step to the sample preparation, increasing the potential for variability and sample loss.[17]

    • Derivatization reactions may not be complete or may produce by-products, complicating the analysis.

    • Can be more time-consuming and less amenable to high-throughput workflows.

Performance Comparison
ParameterHILIC-LC-MS/MSIP-RPLC-MS/MSDerivatization LC-MS/MS
Sensitivity Good to ExcellentModerate (due to ion suppression)Potentially the Highest
Throughput HighModerate to HighLower (due to extra sample prep step)
Robustness Good (with proper column equilibration)Moderate (potential for system contamination)Good (once derivatization is optimized)
Ease of Method Development ModerateComplexComplex
Matrix Effects ModerateHighCan be reduced by chromatographic separation
Cost Standard LC-MS/MS costLower (uses standard columns)Higher (cost of derivatization reagents)

This table provides a qualitative comparison based on typical performance characteristics.

Conclusion and Recommendations

For the routine, high-throughput quantification of sodium 5-aminopentanoate in biological matrices, the HILIC-LC-MS/MS method stands out as the most balanced approach. It offers a good combination of sensitivity, throughput, and robustness without the significant drawbacks of ion suppression associated with ion-pairing reagents or the added complexity of a derivatization step.

However, the choice of method should always be guided by the specific goals of the analysis.

  • If maximum sensitivity is the primary concern and lower throughput is acceptable, derivatization is a powerful option.

  • If a laboratory is restricted to using only reversed-phase columns , ion-pairing chromatography can be a viable, albeit potentially more challenging, alternative.

Regardless of the chosen method, a thorough and rigorous validation is paramount to ensure the generation of high-quality, reliable, and defensible data in any research or drug development setting. This guide provides the foundational knowledge and comparative insights to empower scientists to make informed decisions and develop robust analytical methods for this challenging class of compounds.

References

  • Wu, Y. H., Wu, M. L., Chen, C. C., Su, M. H., Chen, Y. C., & Deng, J. F. (2012). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 885-886, 149-154. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResearchGate. (n.d.). LC-MS-MS mass spectra of (A) caprolactam; (B) 6-aminocaproic acid, and (C) internal standard from a spiked urine sample. [Link]

  • Semantic Scholar. (n.d.). Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Le, L. T., et al. (2014). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. In Amino Acid Analysis (pp. 166-174). Humana Press. [Link]

  • Hoffmann, T., et al. (2013). Quantification of 22 plasma amino acids combining derivatization and ion-pair LC-MS/MS. Clinical Chemistry and Laboratory Medicine (CCLM), 51(8), 1645-1653. [Link]

  • PharmiWeb.com. (2025, January 17). Internal Standards for Protein Quantification by LC-MS/MS. [Link]

  • Academia.edu. (n.d.). LC-MS/MS quantitative analysis of Polyunsaturated Omega 3, 6,7 and 9 Fatty Acids in Serum for Research Use. [Link]

  • Dunn, W. B., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1433-1443. [Link]

  • Schriewer, A., Heilen, K. J., Hayen, H., & Jiang, W. (2020). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC North America, 38(s4), 38-41. [Link]

  • Shimadzu. (2014). Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. [Link]

  • Agilent Technologies. (n.d.). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. [Link]

  • University of Liverpool Repository. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Link]

  • Guillarme, D. (2014). What You Need to Know About HILIC. LCGC International, 27(3), 132-139. [Link]

  • Blair, I. A. (2011). Stable isotope labeling by essential nutrients in cell culture for preparation of labeled coenzyme A and its thioesters. Analytical chemistry, 83(6), 2021-2027. [Link]

  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds. [Link]

  • Separation Science. (2024, January 11). Stable Isotope-Labeled Amino Acid Mixes. [Link]

  • Boyce, M. C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6333-6342. [Link]

  • Cao, Y., et al. (2024). Simultaneous determination of human plasma 5 amino acid neurotransmitters using liquid chromatography-tandem mass spectrometry: Establishment of reference intervals in Chinese adult population and application to patients with schizophrenia. Clinica Chimica Acta, 552, 117650. [Link]

  • Liu, Z., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B, 1061-1062, 339-346. [Link]

  • Higashi, T. (2012). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 66, 1-15. [Link]

  • Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(15), 3629-3637. [Link]

  • Restek. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Zhang, Y., et al. (2017). Derivatization methods for LC-MS analysis of endogenous compounds. Journal of Chromatography B, 1043, 29-42. [Link]

  • Dunn, W. B., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1433-1443. [Link]

  • MDPI. (2025, July 24). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. [Link]

Sources

Comparative

sodium 5-aminopentanoate vs other lysine metabolites in plasma

As a Senior Application Scientist in metabolomics and biomarker discovery, evaluating the plasma profiles of lysine metabolites requires a nuanced understanding of host-microbiome interactions. L-lysine is an essential a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in metabolomics and biomarker discovery, evaluating the plasma profiles of lysine metabolites requires a nuanced understanding of host-microbiome interactions. L-lysine is an essential amino acid, but its downstream metabolic fate diverges significantly between mammalian enzymatic pathways and gut microbial fermentation.

This guide provides an objective, data-driven comparison of sodium 5-aminopentanoate (5-aminovaleric acid, 5-AVA) against other primary lysine metabolites—such as α-aminoadipic acid (AAA) and pipecolic acid. We will dissect their clinical significance, quantitative plasma profiles, and the self-validating LC-MS/MS methodologies required for their accurate quantification.

Phase 1: Metabolic Divergence & Clinical Context

The physiological impact of a lysine metabolite is dictated by its origin. Mammalian pathways primarily degrade lysine in the liver and mitochondria, whereas microbial pathways operate in the gut lumen before metabolites are absorbed into systemic circulation.

  • Sodium 5-Aminopentanoate (5-AVA): 5-AVA is a gut microbiota-derived metabolite produced via the decarboxylation of lysine to cadaverine, followed by deamination and oxidation. Recent large-scale nested case-control studies demonstrate that plasma 5-AVA (and its betaine derivative, 5-AVAB) is inversely associated with Type 2 Diabetes (T2D) risk, making it a critical biomarker for metabolic health Prospective Nested Case-Control Study[1]. Conversely, in states of severe hepatic injury, such as acetaminophen-induced liver failure, 5-AVA levels can surge dramatically due to impaired clearance High-Speed Quantitative UPLC-MS Analysis[2].

  • α-Aminoadipic Acid (AAA): Produced via the mammalian saccharopine pathway, AAA is an established early predictive biomarker for diabetes risk and obesity. Unlike 5-AVA, elevated baseline AAA correlates with an increased incidence of diabetic risk Integrative physiology of lysine metabolites[3].

  • Pipecolic Acid: A minor mammalian pathway restricted primarily to the brain and peroxisomes. While historically investigated for GABA-ergic interactions, it shows only weak affinity for GABA-B receptors and is primarily utilized as a diagnostic marker for peroxisomal disorders and pyridoxine-dependent epilepsy Does pipecolic acid interact with the central GABA-ergic system?[4].

Pathway cluster_0 Microbial Metabolism (Gut) cluster_1 Mammalian Metabolism (Liver/CNS) Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylase Saccharopine Saccharopine Lysine->Saccharopine AASS Enzyme Pipecolic Pipecolic Acid Lysine->Pipecolic Brain/Peroxisomes AVA Sodium 5-Aminopentanoate (5-AVA) Cadaverine->AVA Oxidation AAA α-Aminoadipic Acid (AAA) Saccharopine->AAA Oxidation

Divergent metabolic pathways of L-lysine in mammalian and microbial systems.

Phase 2: Quantitative Plasma Profiling

To evaluate these metabolites effectively, we must look at their basal concentrations and dynamic ranges in pathological states. The following table summarizes expected quantitative data derived from targeted UPLC-MS/MS assays.

Table 1: Comparative Plasma Profile of Key Lysine Metabolites

MetaboliteOrigin / PathwayBaseline Plasma Conc. (Healthy)Disease Association & Fold Change
Sodium 5-Aminopentanoate (5-AVA) Microbial (Gut)~1.5 - 3.0 µM↓ in T2D (OR=2.89); ↑ in Liver Failure (~6-fold)
α-Aminoadipic Acid (AAA) Mammalian (Liver)~1.0 - 2.5 µM↑ in Pre-Diabetes/Obesity (Predictive Marker)
Pipecolic Acid Mammalian (CNS/Peroxisomes)< 1.0 µM↑ in Pyridoxine-dependent epilepsy
Saccharopine Mammalian (Mitochondria)Trace (< 0.1 µM)↑ in AASS genetic deficiency (Saccharopinuria)

Phase 3: Self-Validating Analytical Workflow (LC-MS/MS)

Amino acids and their direct metabolites are highly polar and lack natural chromophores. Analyzing them natively on reversed-phase C18 columns leads to poor retention, peak tailing, and severe matrix-induced ion suppression in the mass spectrometer.

The Causality of Derivatization: To solve this, we utilize pre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (6-AQC) . 6-AQC rapidly reacts with primary and secondary amines to form highly stable, hydrophobic urea derivatives. This shifts the metabolites to a later retention time on a C18 column, moving them away from the ion-suppressing salt front and drastically increasing Electrospray Ionization (ESI+) efficiency High-Speed Quantitative UPLC-MS Analysis[2].

Workflow Plasma Plasma Aliquot + SIL-IS PPT Protein PPT (ACN:MeOH) Plasma->PPT Deriv 6-AQC Derivatization PPT->Deriv LC UHPLC Separation Deriv->LC MS ESI-MS/MS (MRM Mode) LC->MS

Self-validating LC-MS/MS workflow for quantifying plasma lysine metabolites.

Step-by-Step Methodology

A robust protocol must be a self-validating system . This means every potential point of failure (extraction loss, derivatization inefficiency, instrument drift) is continuously monitored and corrected by the assay's internal logic.

Step 1: Aliquoting & Internal Standard (IS) Addition

  • Action: Transfer 10 µL of EDTA plasma into a microcentrifuge tube. Immediately add 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (e.g., d9-5-AVA, 13C6-AAA).

  • Causality: Adding the SIL-IS before any sample manipulation ensures that any subsequent volumetric losses or variations in derivatization efficiency are mathematically normalized.

Step 2: Protein Precipitation (PPT)

  • Action: Add 80 µL of ice-cold Acetonitrile:Methanol (3:1, v/v). Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: The organic solvent crashes out large plasma proteins that would otherwise irreversibly foul the UHPLC column and cause massive matrix effects. The cold temperature prevents the thermal degradation of unstable metabolites.

Step 3: 6-AQC Derivatization

  • Action: Transfer 10 µL of the supernatant to a clean vial. Add 70 µL of borate buffer (pH 8.8) and 20 µL of 6-AQC reagent. Heat at 55°C for 10 minutes.

  • Causality: The alkaline borate buffer deprotonates the amine groups, making them nucleophilic enough to attack the 6-AQC reagent. Heating accelerates the reaction to completion, yielding stable asymmetric ureas.

Step 4: System Suitability and LC-MS/MS Analysis

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific transitions (e.g., derivatized 5-AVA yields a common 171.1 m/z product ion corresponding to the cleaved aminoquinoline moiety).

  • Self-Validation Logic:

    • Matrix Blanks: Injected every 10 samples to prove zero column carryover.

    • Quality Control (QC) Samples: Pooled plasma spiked at low, mid, and high concentrations, injected every 15 samples. If the QCs deviate by >15%, the system automatically flags the batch for re-analysis, proving the assay's ongoing accuracy.

References

  • Prospective Nested Case-Control Study of Dietary and Microbiological-Associated Levels and Dynamics of 5-Aminovaleric Acid Betaine (5-AVAB) in Patients with Type 2 Diabetes National Institutes of Health (NIH) URL:[Link]

  • Integrative physiology of lysine metabolites Physiology.org URL:[Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure Analytical Chemistry (ACS Publications) URL:[Link]

  • Does pipecolic acid interact with the central GABA-ergic system? ResearchGate URL:[Link]

Sources

Validation

sodium 5-aminopentanoate vs cadaverine toxicity in cell models

Sodium 5-Aminopentanoate vs. Cadaverine: A Comparative Guide to Toxicity in Cell Models As a Senior Application Scientist, evaluating the cytotoxicity of C5-aliphatic compounds is critical for both biomanufacturing scale...

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Author: BenchChem Technical Support Team. Date: March 2026

Sodium 5-Aminopentanoate vs. Cadaverine: A Comparative Guide to Toxicity in Cell Models

As a Senior Application Scientist, evaluating the cytotoxicity of C5-aliphatic compounds is critical for both biomanufacturing scale-up and microbiome-host interaction studies. L-lysine degradation yields two prominent downstream metabolites: Cadaverine (1,5-pentanediamine) and Sodium 5-Aminopentanoate (5-AVA, or sodium 5-aminovalerate). Despite sharing a five-carbon backbone, their toxicological profiles in in vitro cell models diverge significantly.

This guide objectively compares their performance, mechanisms of cellular disruption, and the self-validating experimental protocols required to quantify their effects.

Mechanistic Divergence: The Causality Behind the Toxicity

To understand why these two molecules behave differently in cell culture, we must analyze their charge states and structural interactions with cellular membranes.

Cadaverine (The Polycationic Disruptor) Cadaverine is a biogenic diamine. At a physiological pH of 7.4, both of its primary amine groups are protonated, rendering the molecule a highly basic divalent cation.

  • Mammalian Cell Toxicity: This polycationic nature allows cadaverine to interact aggressively with the negatively charged phospholipid bilayer of mammalian cells. In human intestinal models (HT29 cells), cadaverine induces acute cytotoxicity primarily through cell necrosis rather than apoptosis, physically disrupting membrane integrity with an established IC50 of 40.72 ± 1.98 mM (1)[2].

  • Bacterial Cell Toxicity: In engineered bacterial models (e.g., E. coli), high intracellular accumulation of cadaverine triggers a catastrophic self-preservation response: the closure of membrane porins. This structural shift blocks nutrient absorption, rapidly halting cellular metabolism and decreasing growth rates by 35% when extracellular concentrations reach just 20.4 g/L (3)[3].

Sodium 5-Aminopentanoate (The Biocompatible Zwitterion) 5-AVA is an ω -amino acid. When neutralized as a sodium salt, it exists predominantly as a highly soluble zwitterion. This chemical nature drastically reduces its electrostatic interference with lipid bilayers.

  • Mammalian Cell Toxicity: 5-AVA exhibits negligible acute cytotoxicity. For instance, macrophage cells exposed to 5-AVA-coated nanoparticles internalize massive quantities within 5 minutes while demonstrating "very low toxicity both in vivo and in vitro" (4)[4].

  • Bacterial Cell Toxicity: In microbial cell factories, 5-AVA toxicity is generally limited to mild product inhibition driven by osmotic stress and weak organic acid accumulation. Engineered strains can often tolerate titers exceeding 50 g/L without triggering the severe porin-closure crisis seen with cadaverine.

Pathway Lysine L-Lysine (Precursor) Cadaverine Cadaverine (1,5-pentanediamine) Lysine->Cadaverine Decarboxylation AVA Sodium 5-Aminopentanoate (5-AVA) Cadaverine->AVA Transamination & Oxidation ToxCad High Toxicity: Cell Necrosis (Mammalian) Porin Closure (Bacterial) Cadaverine->ToxCad ToxAVA Low Toxicity: Biocompatible Mild Osmotic Stress AVA->ToxAVA

Metabolic conversion of L-Lysine to Cadaverine and 5-AVA, highlighting divergent toxicity profiles.

Quantitative Data Presentation

The following table summarizes the comparative performance and toxicity thresholds of both compounds across different cell models.

ParameterCadaverine (1,5-pentanediamine)Sodium 5-Aminopentanoate (5-AVA)
Chemical Classification Biogenic diamine ω -amino acid sodium salt
Charge State (pH 7.4) Polycationic (Divalent)Zwitterionic
Mammalian Cytotoxicity (HT29 IC50) ~40.72 mM[2]>100 mM (Negligible acute toxicity)
Primary Mechanism of Action Membrane disruption / NecrosisMild osmotic stress / Acidification
Bacterial Growth Inhibition Severe at ~20–30 g/L[3]Tolerated up to >50 g/L
Cellular Phenotype under Stress Porin closure, nutrient starvationIntracellular acidification

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, cytotoxicity must be measured using self-validating systems. The protocols below utilize internal baselines to confirm cell health prior to compound exposure.

Protocol A: Real-Time Cell Analysis (RTCA) for Acute Cytotoxicity

This assay continuously measures electrical impedance. The baseline measurement serves as an internal control, validating the logarithmic growth of the cells before treatment.

  • Background Measurement: Add 50 µL of McCoy’s 5a medium to 16-well E-Plates to establish a background impedance baseline.

  • Cell Seeding & Adhesion: Seed HT29 cells at a density of 2×104 cells/well. Monitor the Cell Index (CI) for 20 hours to ensure cells reach the logarithmic growth phase (self-validation of culture viability).

  • Compound Exposure: Introduce Cadaverine or Sodium 5-Aminopentanoate at varying concentrations (e.g., 0, 5, 20, 40, 70, and 100 mM).

  • Continuous Monitoring: Record the CI every 15 minutes for 24–48 hours. Necrosis is quantitatively validated by a rapid, irreversible drop in CI compared to the untreated control.

  • Data Synthesis: Calculate the IC50, NOAEL (No Observed Adverse Effect Level), and LOAEL (Lowest Observed Adverse Effect Level).

Workflow Step1 1. Seed HT29 Cells (2x10^4 cells/well) Step2 2. Baseline Impedance (20h Incubation) Step1->Step2 Step3 3. Compound Addition (Cadaverine vs 5-AVA) Step2->Step3 Step4 4. Real-Time Monitoring (Necrosis Profiling) Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Real-Time Cell Analysis (RTCA) workflow for continuous, self-validating cytotoxicity profiling.

Protocol B: Bacterial Tolerance Profiling via Kinetic Growth

By measuring both optical density and carbon consumption simultaneously, this assay controls for baseline metabolic rates and validates the mechanism of toxicity (e.g., porin closure).

  • Pre-culture: Grow E. coli (or C. glutamicum) strains in LB medium to an OD600 of 0.6.

  • Stress Induction: Transfer cells to minimal medium supplemented with a gradient of the target compound: 0, 10, 30, and 50 g/L of Cadaverine or Sodium 5-Aminopentanoate.

  • Kinetic Profiling: Measure OD600 and glucose consumption via HPLC every 4 hours.

  • Validation: A sharp drop in glucose uptake in the cadaverine group directly correlates with porin closure, validating the physical mechanism of toxicity, whereas the 5-AVA group will typically show sustained glucose uptake despite slower replication.

References

  • The biogenic amines putrescine and cadaverine show in vitro cytotoxicity at concentrations that can be found in foods Source: Scientific Reports (Nature) URL:[Link]

  • Ameliorating end-product inhibition to improve cadaverine production in engineered Escherichia coli and its application in the synthesis of bio-based diisocyanates Source: PMC (National Institutes of Health) URL:[Link]

  • Phagocytosis of Biocompatible Gold Nanoparticles Source: Langmuir (American Chemical Society) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Sodium 5-aminopentanoate

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Sodium 5-aminopentanoate (CAS No. 74018-59-0). The protocols here...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Sodium 5-aminopentanoate (CAS No. 74018-59-0). The protocols herein are founded on established principles of laboratory safety and chemical waste management, designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) guidelines. As direct regulatory disposal information for this specific compound is not extensively published, this guide synthesizes best practices from data on structurally analogous compounds, namely short-chain amino acids and their salts, and overarching chemical safety regulations.

Part 1: Hazard Assessment and Chemical Profile

The foundational principle of safe disposal is a thorough understanding of the material's properties. Sodium 5-aminopentanoate is the sodium salt of 5-aminopentanoic acid. Structurally, it is a simple aminoalkanoic acid salt. While not classified as an acutely hazardous substance under major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA), all laboratory chemicals must be handled with care.[1][2]

Inferred Hazard Analysis:

  • Toxicity: Based on analogous short-chain amino acids, it is expected to have low acute toxicity. However, as with any chemical, ingestion should be avoided, and appropriate personal protective equipment (PPE) should be worn to prevent irritation.[3]

  • Reactivity: The compound is stable under normal laboratory conditions.[4] It is incompatible with strong oxidizing agents. The presence of the sodium salt does not imply the reactivity of sodium metal; it is a stable ionic compound.

  • Environmental Impact: While some amino acids are biodegradable, the direct release of any chemical into the environment should be avoided to prevent unforeseen impacts on aquatic life.[3][5]

Chemical Identity and Properties

PropertyInformationSource
CAS Number 74018-59-0[6]
Molecular Formula C₅H₁₀NNaO₂[6]
Molecular Weight 139.13 g/mol [6]
Physical Form Likely a solid at room temperature.Inferred
Primary Hazard Not classified as hazardous under OSHA 2024 standards for similar compounds.[4] May cause skin and eye irritation upon contact.[3][7]Inferred
Storage Store in a dry, cool, well-ventilated place in a tightly sealed container.[6][8]ChemScene[6]

Part 2: Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of regulations and best practices. The primary authority is always your local and institutional EHS department, which operates under national frameworks such as the Environmental Protection Agency (EPA) in the United States.[1][9]

  • Regulatory Compliance is Paramount: All chemical waste disposal must adhere to the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from generation to final disposal.[2] Academic laboratories may operate under specific rules like 40 CFR Part 262, Subpart K, which provides alternative, flexible standards for managing hazardous waste in a research setting.[2][10]

  • Segregation is Key: Never mix different chemical waste streams unless explicitly instructed by a standard operating procedure or your EHS office.[1][11] Incompatible chemicals can react, leading to heat generation, gas evolution, or fire.[2] Sodium 5-aminopentanoate waste should be collected in a dedicated, properly labeled container.

  • Avoid Drain Disposal: Unless your institution's EHS department has explicitly evaluated and approved drain disposal for very small quantities of dilute, neutralized solutions of this specific compound, it is strictly prohibited.[11][12] Some guidelines may permit drain disposal for aminoalkanoic acids with six or fewer carbons, but this is not a universal rule and requires verification.[13] The default and safest practice is to collect all chemical waste for EHS pickup.

Part 3: Step-by-Step Disposal Protocols

Adherence to a standardized, documented procedure is critical for ensuring safety and compliance. The following protocols outline the recommended steps for managing different forms of Sodium 5-aminopentanoate waste.

Protocol A: Disposal of Unused or Expired Solid Waste

This protocol applies to the pure, solid form of the compound.

  • Containerization: Keep the chemical in its original, clearly labeled container if possible. If transferring to a new container, ensure it is chemically compatible, in good condition, and can be securely sealed.

  • Labeling: Label the container clearly with the full chemical name ("Sodium 5-aminopentanoate"), CAS number (74018-59-0), and the words "Hazardous Waste." Your institution will provide specific labels that include generator information.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from incompatible materials.[1]

  • EHS Pickup: Arrange for pickup by your institution's EHS department according to their established schedule and procedures.

Protocol B: Disposal of Aqueous Solutions

This protocol applies to solutions of Sodium 5-aminopentanoate in water or buffers.

  • Waste Collection: Designate a specific, compatible (e.g., HDPE) container for "Aqueous Waste: Sodium 5-aminopentanoate."

  • pH Neutralization (Consult EHS): While neutralization of corrosive waste to a pH between 5.5 and 9.0 is a common practice before disposal, it is essential to confirm this step with your EHS office.[14] For a simple amino acid salt solution, this step may not be necessary unless the solution is strongly acidic or basic due to other components.

  • Collection and Labeling: Collect all aqueous waste containing the compound in this container. Do not mix with organic solvents or other waste streams.[11] Label the container clearly as described in Protocol A, specifying the contents and approximate concentration.

  • Secure Storage: Keep the waste container sealed when not in use and store it in secondary containment to prevent spills.

  • EHS Pickup: Arrange for disposal through your EHS department.

Protocol C: Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert and Isolate: Alert personnel in the immediate area and restrict access.

  • Assess and Protect: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For a solid spill, carefully sweep the material to prevent dust from becoming airborne. For a liquid spill, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11]

  • Collection: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.[11]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, gloves) as solid hazardous waste in the same container.[11]

  • Disposal: Seal, label, and dispose of the waste container through EHS as described in Protocol A.

Part 4: Visualization - Disposal Decision Workflow

The following diagram illustrates the logical workflow a researcher should follow when faced with the disposal of Sodium 5-aminopentanoate.

G start Generate Sodium 5-aminopentanoate Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Pure, Contaminated PPE, Spill Cleanup) waste_form->solid_waste Solid liquid_waste Aqueous Solution waste_form->liquid_waste Liquid package_solid Protocol A: 1. Package securely 2. Label as Hazardous Waste 3. Store in Satellite Area solid_waste->package_solid package_liquid Protocol B: 1. Collect in designated aqueous waste container 2. Label accurately 3. Store in secondary containment liquid_waste->package_liquid ehs_pickup Arrange for Disposal via Institutional EHS package_solid->ehs_pickup package_liquid->ehs_pickup spill Accidental Spill Occurs spill_protocol Execute Protocol C: 1. Alert & Isolate 2. Contain & Absorb 3. Collect as Solid Waste spill->spill_protocol spill_protocol->package_solid

Caption: Decision workflow for the proper disposal of Sodium 5-aminopentanoate.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For Sodium 5-aminopentanoate, the guiding principle is to treat it as a chemical waste product to be managed through your institution's formal EHS program. By following these detailed protocols for containment, segregation, labeling, and disposal, you ensure compliance with regulations, protect yourself and your colleagues, and minimize environmental impact. Always prioritize the guidance of your local EHS professionals as the definitive authority on waste disposal.

References

  • (2025, May 21).
  • (2012, February 27).
  • Standard Oper
  • Laboratory Environmental Sample Disposal Inform
  • Sodium 5-aminopentano
  • (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Hazardous Waste Management for School Labor
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide. Benchchem.
  • (2012, May 21).
  • Regulation of Labor
  • (2017, June 05).
  • (2026, February 06).
  • (2016, August 12). Acceptable Drain Disposal Procedures. USDA ARS.
  • (2010, May 17).
  • Safety Data Sheet: 5X M9 Minimal Media Salts. AWS.
  • Management Procedures For Specific Waste Types.

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